Glycyllysine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
997-62-6 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-4-2-1-3-6(8(13)14)11-7(12)5-10/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
Clave InChI |
IKAIKUBBJHFNBZ-LURJTMIESA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)CN |
Apariencia |
Solid powder |
Otros números CAS |
997-62-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gly-Lys glycyl-L-lysine glycyllysine |
Origen del producto |
United States |
Foundational & Exploratory
Glycyl-L-lysine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and L-lysine. As a fundamental building block of proteins, it plays a role in various biological processes. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and characterization of glycyl-L-lysine. Furthermore, it explores its biological significance, primarily through the functions of its constituent amino acids following hydrolysis. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and related scientific disciplines.
Chemical Structure and Properties
Glycyl-L-lysine, systematically named (2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid, is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the α-amino group of L-lysine.
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₃ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 203.12699141 Da | PubChem[1] |
| Predicted Water Solubility | 16.8 g/L | FooDB[2] |
| Predicted logP | -3.4 | FooDB[2] |
| pKa (Strongest Acidic) | ~3.8 (Predicted) | FooDB[2] |
| pKa (Strongest Basic) | ~10.21 (Predicted) | FooDB[2] |
| Isoelectric Point (pI) | Calculated to be basic | Inferred from pKa values |
| Appearance | White to off-white solid (Expected) | Inferred |
Synthesis of Glycyl-L-lysine
The synthesis of glycyl-L-lysine can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches rely on the protection of reactive functional groups to ensure specific peptide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a streamlined and efficient method for producing peptides. The following is a representative protocol for the synthesis of glycyl-L-lysine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-L-lysine(Boc)-Wang resin
-
Fmoc-glycine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-lysine(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine. Wash the resin thoroughly with DMF and DCM.
-
Glycine Coupling:
-
Activate Fmoc-glycine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated glycine solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solution-Phase Synthesis
Solution-phase synthesis is a classical method that is also suitable for the production of dipeptides.
Materials:
-
N-α-Fmoc-glycine
-
L-lysine(ε-Boc)-methyl ester hydrochloride
-
Coupling reagents (e.g., DCC/HOBt or HATU)
-
Organic solvents (e.g., DCM, DMF)
-
Piperidine
-
Aqueous acid and base for workup (e.g., HCl, NaHCO₃)
-
Reagents for deprotection (e.g., LiOH for saponification, TFA for Boc removal)
Procedure:
-
Coupling: Couple N-α-Fmoc-glycine with L-lysine(ε-Boc)-methyl ester in an organic solvent using a suitable coupling reagent.
-
Workup and Purification: Purify the protected dipeptide ester by extraction and chromatography.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using piperidine.
-
Saponification: Hydrolyze the methyl ester to the free carboxylate using a base like lithium hydroxide.
-
Boc Deprotection: Remove the ε-Boc protecting group from the lysine side chain using TFA.
-
Purification: Purify the final glycyl-L-lysine product, typically by recrystallization or chromatography.
Characterization of Glycyl-L-lysine
The identity and purity of synthesized glycyl-L-lysine are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of peptides. The following is a general protocol for NMR analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the glycyl-L-lysine molecule. The expected ¹H NMR spectrum would show signals for the α-protons of both glycine and lysine, as well as the methylene protons of the lysine side chain. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, α-carbons, and the carbons of the lysine side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and sequence of peptides.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum of the intact peptide to confirm its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Select the parent ion of glycyl-L-lysine and subject it to fragmentation. The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence. A characteristic fragmentation for lysine-containing peptides involves the loss of the ε-amino group.
Biological Significance
The biological effects of orally administered or systemically available glycyl-L-lysine are predominantly attributed to its constituent amino acids, glycine and L-lysine, following rapid hydrolysis by peptidases in the intestines and bloodstream.[3] While research on the specific signaling activities of the intact dipeptide is limited, the well-established roles of glycine and lysine provide a strong indication of its physiological impact.
Role of Constituent Amino Acids
-
L-lysine: An essential amino acid, lysine is crucial for protein synthesis, calcium absorption, and the production of carnitine, which is vital for fatty acid metabolism. It also plays a role in the formation of collagen and has been investigated for its potential antiviral properties.[4]
-
Glycine: Although the simplest amino acid, glycine is involved in a wide array of biological functions. It acts as a neurotransmitter in the central nervous system and is a key component of important biomolecules such as glutathione, a major antioxidant.[5]
Dipeptide Transport
Glycyl-L-lysine, like other small peptides, is absorbed in the small intestine via peptide transporters such as PepT1. This transport is an active process, allowing for efficient uptake of di- and tripeptides from the diet.[3]
Potential Signaling Pathways
While direct evidence for glycyl-L-lysine as a signaling molecule is scarce, the biological activities of its components and related peptides suggest potential areas of influence.[5] For instance, the release of lysine upon hydrolysis could impact the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[3]
Visualizations
Experimental Workflow: Solid-Phase Synthesis of Glycyl-L-lysine
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of Glycyl-L-lysine.
Logical Relationship: Biological Fate of Glycyl-L-lysine
Caption: The metabolic pathway of Glycyl-L-lysine, from uptake to its biological effects.
Conclusion
Glycyl-L-lysine is a dipeptide of significant interest due to the fundamental biological roles of its constituent amino acids. This guide has provided a comprehensive overview of its chemical structure, properties, and methods for its synthesis and characterization. While the direct biological activities of the intact dipeptide remain an area for further investigation, its role as a source of glycine and lysine upon hydrolysis is well-understood. The experimental protocols and structured data presented herein serve as a valuable resource for researchers and professionals working with this and similar peptides.
References
Synthesis of Glycyllysine Dipeptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide Glycyl-L-lysine (Gly-Lys). The synthesis of this dipeptide is crucial for various research applications, including its role as a metabolite and its potential use in drug delivery and development.[1] This document details the two primary methodologies for peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the successful synthesis and purification of Glycyllysine.
Overview of Synthetic Strategies
The synthesis of this compound involves the formation of a peptide bond between the amino group of lysine and the carboxyl group of glycine. To achieve this selectively, protecting groups are employed to block reactive functional groups that are not participating in the peptide bond formation. The two most common strategies, named after the protecting group for the α-amino group, are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups like tert-butoxycarbonyl (Boc) for the side chains. This is a widely used method in solid-phase peptide synthesis due to its mild deprotection conditions.[2]
-
Boc/Bzl Strategy: This older strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino protection and benzyl-based (Bzl) groups for the side chains. The final deprotection requires strong acids like hydrofluoric acid (HF).[3]
This guide will focus on the more contemporary and widely used Fmoc/tBu strategy for both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis offers a robust and efficient method for preparing peptides, allowing for high purity and yield. The synthesis is performed on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[4][5]
Experimental Protocol for SPPS
This protocol describes the synthesis of Glycyl-L-lysine on a Rink Amide resin, which upon cleavage yields the C-terminal amide of the dipeptide. For the synthesis of the free acid, a Wang resin would be used.
Materials and Reagents:
| Reagent/Material | Abbreviation | Grade |
| Rink Amide Resin (100-200 mesh) | - | Synthesis Grade |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | Peptide Synthesis |
| Nα-Fmoc-glycine | Fmoc-Gly-OH | Peptide Synthesis |
| N,N'-Diisopropylcarbodiimide | DIC | Synthesis Grade |
| 1-Hydroxybenzotriazole | HOBt | Synthesis Grade |
| N,N-Diisopropylethylamine | DIPEA | Synthesis Grade |
| Piperidine | - | Synthesis Grade |
| N,N-Dimethylformamide | DMF | Anhydrous |
| Dichloromethane | DCM | Anhydrous |
| Trifluoroacetic acid | TFA | Reagent Grade |
| Triisopropylsilane | TIS | Reagent Grade |
| Diethyl ether | - | ACS Grade |
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Wash the resin with DMF (3 times) and DCM (3 times). A Kaiser test can be performed to ensure complete coupling.
-
-
Fmoc Deprotection:
-
Repeat step 1 to remove the Fmoc group from the attached Lysine.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat step 2 using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 1 to remove the final Fmoc group from the N-terminal glycine.
-
Wash the resin thoroughly with DMF and then DCM, and dry the peptidyl-resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude Glycyl-L-lysine peptide under vacuum.
-
SPPS Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Solution-Phase Synthesis of this compound
Solution-phase peptide synthesis is a classical method that is often used for the large-scale production of short peptides. It offers flexibility in the choice of protecting groups and coupling reagents.[6]
Experimental Protocol for Solution-Phase Synthesis
This protocol describes the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, a protected dipeptide that can be further used in peptide synthesis or deprotected to yield this compound.[[“]]
Materials and Reagents:
| Reagent/Material | Abbreviation |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH |
| Glycine | Gly |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N-Diisopropylethylamine | DIPEA |
| N,N-Dimethylformamide | DMF |
| Trifluoroacetic acid | TFA |
| Triisopropylsilane | TIS |
| Diethyl ether | - |
Procedure:
-
Activation of Fmoc-Lys(Boc)-OH:
-
Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HOBt (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF.
-
Stir the mixture at 0°C for 5 minutes.
-
-
Coupling Reaction:
-
Add DIPEA (2.5 eq) to the activation mixture.
-
Add Glycine (1.0 eq) dissolved in DMF.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
-
Work-up and Purification of Protected Dipeptide:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Fmoc-Lys(Boc)-Gly-OH.
-
Purify the crude product by column chromatography.
-
-
Final Deprotection:
-
Dissolve the purified Fmoc-Lys(Boc)-Gly-OH in a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[3]
-
Stir the solution at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Solution-Phase Synthesis Workflow Diagram
Caption: General workflow for the solution-phase synthesis of this compound.
Purification and Characterization
The purity of the synthesized dipeptide is critical for its intended application. The primary method for the purification of peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Purification by RP-HPLC
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).
-
Protocol Outline:
-
Develop an analytical method to determine the retention time of the dipeptide.
-
Scale up to a preparative column for purification of the crude product.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the dipeptide. The 1H NMR spectrum will show characteristic peaks for the protons of the glycine and lysine residues.[9][10]
Quantitative Data Summary
The yield and purity of peptide synthesis can vary significantly depending on the specific protocol, scale, and purification method. The following table provides representative data.[11][12][13]
| Synthesis Method | Step | Typical Yield | Typical Purity (crude) | Typical Purity (after HPLC) |
| Solid-Phase | Overall Synthesis | 60-80% | 70-90% | >95% |
| Solution-Phase | Coupling Reaction | 70-90% | 60-80% | >98% |
| Final Deprotection | >90% | - | - |
Biological Relevance and Application
Glycyl-L-lysine is a simple dipeptide with roles as a metabolite.[1] The related tripeptide, Glycyl-L-histidyl-L-lysine (GHK), has been shown to have antioxidant properties by diminishing hydroxyl and peroxyl radicals.[14] This suggests a potential role for peptides containing the Gly-Lys motif in cellular protection against oxidative stress. Furthermore, polymers of lysine (poly-L-lysine) are explored as drug delivery vehicles.[15][16]
Potential Role in Cellular Protection
The following diagram illustrates a simplified pathway of how a Gly-Lys containing peptide might contribute to mitigating oxidative stress.
Caption: Potential mechanism of ROS scavenging by this compound peptides.
Conclusion
This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound dipeptide for research purposes. Both solid-phase and solution-phase methodologies have been presented with detailed protocols and workflows to aid researchers in the successful preparation of this important dipeptide. The provided information on its biological context opens avenues for its application in various fields of drug discovery and development.
References
- 1. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. Poly-L-lysine Coated Oral Nanoemulsion for Combined Delivery of Insulin and C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
"Glycyllysine biological functions in cellular models"
An In-Depth Technical Guide on the Biological Functions of Glycyl-L-Histidyl-L-Lysine (GHK) in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Scope Note: The vast majority of scientific literature on small peptides containing glycine and lysine focuses on the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in its copper-complexed form (GHK-Cu). Research on the specific dipeptide glycyl-lysine is limited. Therefore, this technical guide centers on the extensively studied biological functions of GHK in cellular models to provide a comprehensive and data-rich resource.
Introduction
First isolated from human plasma in 1973, Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring tripeptide that has garnered significant scientific interest for its diverse biological activities.[1][2] It is often found complexed with copper (II) ions, forming GHK-Cu, a state in which many of its functions are potentiated. GHK is liberated from extracellular matrix (ECM) proteins, such as the α-II chain of collagen, in response to tissue injury.[1][3] Cellular and preclinical studies have demonstrated its prominent roles in wound healing, tissue regeneration, anti-inflammatory processes, and antioxidant defense.[1][4] This guide provides a detailed overview of the core biological functions of GHK in various cellular models, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Biological Functions in Cellular Models
Antioxidant and Cytoprotective Effects
GHK exhibits potent antioxidant and cytoprotective properties, primarily by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.
-
ROS Scavenging: In Caco-2 intestinal epithelial cells, GHK at concentrations of 10 µM or less significantly reduced the increase in ROS levels induced by tert-butyl hydroperoxide.[3] Electron spin resonance (ESR) spin-trapping techniques revealed that GHK directly diminishes hydroxyl (•OH) and peroxyl (ROO•) radicals, but not superoxide (O₂⁻•) radicals.[3] Its effect on hydroxyl radicals was found to be much stronger than that of other endogenous antioxidants like carnosine and glutathione.[3]
-
Metal Ion Chelation: GHK is a high-affinity copper-binding peptide.[1][5] This chelation ability is crucial for its cytoprotective effects against metal-induced toxicity. In BV2 microglial cells, GHK was shown to bind copper (Cu²⁺) and zinc (Zn²⁺), preventing metal-induced cell death.[5][6] By complexing with Cu²⁺, GHK reduces its redox activity, thereby attenuating the production of ROS via Fenton-like reactions.[5] Furthermore, GHK can prevent and even reverse Cu²⁺- and Zn²⁺-induced protein aggregation, a common feature in neurodegenerative diseases.[5][6][7]
Anti-Inflammatory and Immunomodulatory Roles
GHK and its copper complex demonstrate significant anti-inflammatory activity across various cell types.
-
Cytokine Modulation: Studies on normal human dermal fibroblasts (NHDF) have explored the influence of GHK and GHK-Cu on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] The amino acid glycine, a component of GHK, has been shown to decrease lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β while increasing the expression of the anti-inflammatory cytokine IL-10 in monocytes.[8][9] Glycine acts on inflammatory cells like macrophages to suppress the activation of transcription factors that lead to inflammatory cytokine formation.[10]
-
Targeting Inflammatory Enzymes: In a cellular model using RAW264.7 alveolar macrophages, GHK-Cu was found to attenuate crystalline silica-induced oxidative stress.[4] This effect was linked to its ability to bind to and modulate the activity of peroxiredoxin 6 (PRDX6), an antioxidant enzyme involved in inflammatory processes.[4]
Wound Healing and Extracellular Matrix Remodeling
One of the most well-documented functions of GHK is its role in wound healing and tissue repair.[1]
-
Stimulation of ECM Synthesis: GHK-Cu stimulates the synthesis of collagen and glycosaminoglycans by fibroblasts.[1][11] This effect was observed to begin at concentrations between 10⁻¹² M and 10⁻¹¹ M, maximizing at 10⁻⁹ M, and was independent of changes in cell number.[1]
-
Regulation of Matrix Metalloproteinases (MMPs): GHK-Cu acts as an activator of tissue remodeling by modulating the expression of MMPs and their tissue inhibitors (TIMPs).[11] It increases the secretion of MMP-2, which is essential for clearing damaged proteins during the remodeling phase of wound healing, while also modulating TIMP-1 and TIMP-2 expression to regulate collagen degradation.[11]
Angiogenesis
GHK promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing and tissue regeneration.[1][2] However, this function also warrants caution in the context of cancer, where angiogenesis can fuel tumor growth.[2] While GHK itself promotes angiogenesis, its constituent amino acid glycine has shown potent anti-angiogenic effects in tumor models by activating a glycine-gated chloride channel in endothelial cells, which blunts growth factor signaling.[12] Conversely, other studies have suggested glycine can promote angiogenesis.[13]
Neuroprotection
GHK demonstrates protective effects in central nervous system (CNS) cellular models, primarily through its anti-aggregation and antioxidant properties. By preventing copper- and zinc-induced protein aggregation and cell death, GHK shows potential as a therapeutic agent for neurodegenerative diseases where metal ion imbalance is a key pathological feature.[5][6][7]
Effects on Cell Growth
GHK has been described as a growth factor for certain cell types. Early studies demonstrated that GHK could stimulate the growth of human KB and HeLa cells in serum-limited medium, with a growth rate similar to that observed in medium containing 5% serum.[14] This growth-promoting activity was specific to the GHK sequence.[14]
Quantitative Data Summary
The following tables summarize quantitative data from key cellular studies on GHK and its components.
Table 1: Antioxidant and Cytoprotective Effects of GHK
| Cell Line | Stressor | GHK Concentration | Effect | Reference |
| Caco-2 | tert-butyl hydroperoxide | ≤ 10 µM | Significantly reduced ROS levels | [3] |
| BV2 Microglia | Copper (Cu²⁺, 500 µM) | 0 - 1000 µM | Dose-dependently attenuated ROS increase | [5] |
| BV2 Microglia | Copper (Cu²⁺), Zinc (Zn²⁺) | Not specified | Prevented metal-induced cell death | [5][6] |
Table 2: Effects of GHK on Extracellular Matrix Synthesis
| Cell Line | GHK-Cu Concentration | Effect | Reference |
| Fibroblasts | 10⁻⁹ M (max effect) | Stimulated collagen synthesis | [1] |
| Rat Skin | Not specified (dose-related) | Increased collagen and glycosaminoglycan content | [11] |
Table 3: Effects of Glycine on Cytokine Production
| Cell Type | Stimulant | Glycine Concentration | Effect | Reference |
| Purified Monocytes | LPS | Dose-dependent | Decreased TNF-α (P<0.01), Increased IL-10 | [8][9] |
| Whole Blood Assay | LPS | Dose-dependent | Reduced TNF-α & IL-1β (P<0.0001), Increased IL-10 (P<0.05) | [8][9] |
Signaling Pathways and Mechanisms of Action
GHK exerts its biological effects by modulating several key signaling pathways.
Antioxidant and Metal Chelation Pathway
GHK directly scavenges harmful ROS and chelates transition metal ions like Cu²⁺. This action prevents the generation of further ROS via Fenton chemistry and inhibits metal-induced protein aggregation and cellular damage, ultimately promoting cell survival.
Caption: GHK's direct antioxidant and metal chelation activities reduce cellular damage.
Anti-Inflammatory Pathway via PRDX6 Modulation
In alveolar macrophages, GHK-Cu can bind to peroxiredoxin 6 (PRDX6). This interaction helps to mitigate the oxidative stress induced by inflammatory stimuli like crystalline silica, thereby attenuating the downstream inflammatory cascade and reducing fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. innerbody.com [innerbody.com]
- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycyl-l-histidyl-l-lysine-Cu2+ tripeptide complex attenuates lung inflammation and fibrosis in silicosis by targeting peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Glycine as a potent anti-angiogenic nutrient for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycyl-L-histidyl-L-lysine, a growth promoting factor for human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"enzymatic degradation pathways of Glycyllysine"
An In-depth Technical Guide on the Enzymatic Degradation Pathways of Glycyllysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-lysine is a dipeptide composed of glycine and lysine, representing an intermediate in protein catabolism. Its degradation is a fundamental biochemical process, primarily occurring through enzymatic hydrolysis of the peptide bond. This guide elucidates the core enzymatic pathways responsible for the breakdown of glycyl-lysine, details the key enzymes involved, presents available quantitative data, and provides comprehensive experimental protocols for the analysis of its degradation. Furthermore, this document visualizes the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and life sciences.
Introduction
Glycyl-L-lysine is a simple dipeptide that serves as a substrate for various peptidases within the body.[1] The cleavage of its peptide bond releases the constituent amino acids, glycine and lysine, which can then enter their respective metabolic pathways. The efficiency and regulation of this degradation are of interest in various physiological and pathological contexts, including renal function and protein metabolism. Understanding the enzymes that catalyze this breakdown and their kinetics is crucial for fields ranging from nutritional science to drug discovery, where peptide-based therapeutics are of growing importance.
Core Enzymatic Degradation Pathway
The primary enzymatic degradation pathway for glycyl-lysine is a hydrolytic cleavage of the peptide bond linking the glycine and lysine residues. This reaction is catalyzed by a class of enzymes known as dipeptidases. The result of this hydrolysis is the liberation of one molecule of glycine and one molecule of L-lysine.
Reaction: Glycyl-L-lysine + H₂O → Glycine + L-Lysine
This process is fundamental for the recycling of amino acids from peptides. The released glycine can be further metabolized by the glycine cleavage system, while lysine enters its own complex catabolic pathways.[2]
Key Enzymes in Glycyl-lysine Degradation
Two primary classes of enzymes have been identified as being responsible for the hydrolysis of dipeptides like glycyl-lysine:
-
Renal Dipeptidase (Dipeptidase 1, DPEP1): This enzyme is a membrane-bound, zinc-dependent metalloproteinase predominantly found on the brush border of the kidney.[3][4][5] DPEP1 is known to hydrolyze a wide range of dipeptides and plays a significant role in the metabolism of glutathione and its conjugates.[6][7] Its location in the kidney suggests a crucial role in the processing of dipeptides filtered from the blood.[8]
-
Cytosolic Non-specific Dipeptidase (CNDP2): As its name suggests, CNDP2 is located in the cytoplasm of cells and exhibits broad substrate specificity for dipeptides.[9][10] This enzyme is involved in the intracellular breakdown of dipeptides, contributing to the maintenance of the cellular amino acid pool.[11][12]
The relative contribution of these and other peptidases to the overall degradation of glycyl-lysine in an organism is tissue-dependent.
Visualization of the Degradation Pathway
The enzymatic degradation of glycyl-lysine can be represented as a straightforward hydrolytic cleavage.
Quantitative Data on Glycyl-lysine Degradation
While the qualitative pathway of glycyl-lysine degradation is well-understood, specific kinetic parameters for the hydrolysis of this dipeptide by human enzymes are not extensively documented in publicly available literature. However, data from related substrates and enzymes provide valuable context.
Table 1: Summary of Enzymes and Related Kinetic Data
| Enzyme | Location | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| Human Renal Dipeptidase (DPEP1) | Kidney brush border membrane | Glycyldehydrophenylalanine | - | - | - | [3] |
| General dipeptides | Varies | Varies | Varies | [3] | ||
| Bacterial Homolog of DPEP1 (Sco3058) | Streptomyces coelicolor | L-Arg-D-Asp | - | - | 7.6 x 105 | [4] |
| Cytosolic Non-specific Dipeptidase (CNDP2) | Cytosol | Cysteinylglycine | - | - | - | [11][12][13] |
| Lysine-specific Aminopeptidase | Ubiquitous | Lys-ssNA | 333 µM | 0.7 nmol/min/mg | - | [14] |
Note: Specific kinetic data for Glycyl-L-lysine was not found. The table presents data for related substrates to provide context. The determination of these parameters for Glycyl-L-lysine would require specific experimental investigation as outlined in Section 4.
Experimental Protocols
The following are detailed methodologies for key experiments to analyze the enzymatic degradation of glycyl-lysine.
Dipeptidase Activity Assay using HPLC
This protocol is adapted from methods used for other dipeptides and is suitable for quantifying the hydrolysis of glycyl-lysine.[3]
Objective: To determine the rate of glycyl-lysine hydrolysis by a dipeptidase (e.g., purified DPEP1 or a cell lysate containing CNDP2) by measuring the formation of glycine and lysine.
Materials:
-
Glycyl-L-lysine
-
Purified dipeptidase or cell/tissue homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Phenylisothiocyanate (PITC)
-
Triethylamine
-
HPLC system with a C18 column and UV detector
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer and a known concentration of glycyl-lysine (e.g., 1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific amount of the enzyme preparation.
-
Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of 20% TCA to the aliquot.
-
Centrifuge to pellet the precipitated protein. The supernatant contains the amino acid products.
-
-
Pre-column Derivatization (PITC):
-
Take a known volume of the supernatant.
-
Dry the sample under vacuum.
-
Redissolve in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).
-
Add PITC solution and incubate at room temperature for 20 minutes.
-
Dry the sample again under vacuum to remove excess reagents.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution profile with a suitable mobile phase system (e.g., a gradient of acetonitrile in sodium acetate buffer).
-
Detect the PITC-derivatized amino acids at 254 nm.
-
Quantify the peaks corresponding to glycine and lysine by comparing their peak areas to a standard curve of known concentrations of derivatized glycine and lysine.
-
Data Analysis: Calculate the rate of product formation (glycine and lysine) over time. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of protein. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying glycyl-lysine concentrations and fitting the data to the Michaelis-Menten equation.
Visualization of Experimental Workflow
Connection to Signaling Pathways
Direct signaling pathways regulated by the concentration of glycyl-lysine or its immediate degradation products have not been extensively characterized. However, the key enzymes responsible for its degradation are implicated in significant cellular signaling networks, particularly in the context of disease.
-
DPEP1 and Cancer Signaling: DPEP1 expression is altered in several cancers. It has been shown to participate in pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades, which are critical regulators of cell growth, proliferation, and survival.[6]
-
CNDP2 and Cellular Homeostasis: CNDP2 is involved in maintaining the intracellular pool of amino acids, which is essential for protein synthesis and cellular metabolism.[11] Its role in hydrolyzing cysteinyl-glycine, a product of glutathione breakdown, links it to cellular redox homeostasis.[12]
The degradation of glycyl-lysine, therefore, is part of a broader metabolic network that intersects with major signaling pathways, primarily through the functions of its catabolizing enzymes.
Visualization of DPEP1's Role in Signaling
Conclusion
The enzymatic degradation of glycyl-lysine is a fundamental process primarily mediated by dipeptidases such as DPEP1 and CNDP2, resulting in the release of glycine and lysine. While specific kinetic data for this dipeptide is sparse, established experimental protocols allow for its determination. The enzymes involved in this pathway are linked to critical cellular signaling networks, highlighting the broader physiological relevance of dipeptide metabolism. This guide provides a comprehensive overview for researchers, offering both a theoretical framework and practical methodologies to further investigate the role of glycyl-lysine degradation in health and disease.
References
- 1. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the glycosyl-phosphatidylinositol-anchored human renal dipeptidase reveals that it is more extensively glycosylated than the pig enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human CNDP2 (Cytosolic non-specific dipeptidase) ELISA Kit | Molecular Kinetics [molecularkinetics.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of KKL-35 as a Novel Carnosine Dipeptidase 2 (CNDP2) Inhibitor by In Silico Screening [mdpi.com]
- 12. Carnosine dipeptidase II (CNDP2) protects cells under cysteine insufficiency by hydrolyzing glutathione-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
"Glycyllysine CAS number and molecular formula"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and L-lysine. While its constituent amino acids are fundamental to numerous biological processes, the dipeptide itself remains a subject of nascent research interest. This technical guide provides a comprehensive overview of the available information on Glycyl-L-lysine, including its chemical properties, synthesis, purification, and analysis. It also explores the potential biological significance of this dipeptide, drawing insights from the known functions of its components and related peptides. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences who are interested in the chemistry and potential applications of Glycyl-L-lysine.
Core Data Presentation
This section summarizes the fundamental chemical and physical properties of Glycyl-L-lysine.
| Property | Value |
| CAS Number | 997-62-6 |
| Molecular Formula | C₈H₁₇N₃O₃ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid |
| Canonical SMILES | C(CCN)C--INVALID-LINK--NC(=O)CN |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis of Glycyl-L-lysine
The synthesis of Glycyl-L-lysine can be achieved through standard peptide synthesis methodologies, primarily solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection to yield the final dipeptide.
Experimental Protocol:
-
Protection of Amino Acids:
-
Protect the amino group of glycine, for instance, with a tert-butyloxycarbonyl (Boc) group to form Boc-Gly-OH.
-
Protect the carboxyl group of L-lysine by esterification, for example, to form H-Lys-OMe. The ε-amino group of lysine must also be protected, typically with a group orthogonal to the α-amino protecting group, such as benzyloxycarbonyl (Z), to form H-Lys(Z)-OMe.
-
-
Peptide Coupling:
-
Activate the carboxyl group of Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
React the activated Boc-Gly-OH with H-Lys(Z)-OMe in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide, Boc-Gly-Lys(Z)-OMe.
-
-
Deprotection:
-
Remove the Boc group using an acid such as trifluoroacetic acid (TFA).
-
Saponify the methyl ester to yield the free carboxyl group.
-
Remove the Z group by hydrogenolysis to yield Glycyl-L-lysine.
-
-
Purification:
-
Purify the crude product by recrystallization or chromatography.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support.
Experimental Protocol:
-
Resin Preparation: Start with a pre-loaded resin, such as Fmoc-L-Lys(Boc)-Wang resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of lysine using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-Gly-OH and couple it to the free amino group on the resin-bound lysine.
-
Final Deprotection and Cleavage: Remove the Fmoc group from glycine. Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by chromatography.
Purification and Analysis
Purification by Chromatography
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Glycyl-L-lysine, being a basic dipeptide, can be purified using a cation-exchange resin. The peptide is loaded onto the column at a specific pH where it carries a net positive charge and is then eluted by increasing the salt concentration or pH of the buffer.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique for purifying peptides. The separation is based on the hydrophobicity of the molecules. A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like TFA.
Analytical Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized Glycyl-L-lysine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide, confirming the presence of both glycine and lysine residues and the peptide bond linkage.
Biological Significance and Potential Applications
The biological role of Glycyl-L-lysine is not yet well-defined. However, insights can be drawn from the functions of its constituent amino acids and the transport mechanisms of small peptides.
Cellular Uptake and Metabolism
Small peptides like Glycyl-L-lysine are primarily absorbed in the intestine through the peptide transporter 1 (PepT1). However, studies have shown that PepT1 has a very low affinity for Gly-Lys.[1] Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, glycine and L-lysine, which then enter their respective metabolic pathways.
Potential Bioactivities
-
Nutritional Supplement: Glycyl-L-lysine could serve as a readily absorbable source of glycine and the essential amino acid lysine.
-
Drug Delivery: The dipeptide structure could be explored as a carrier for drug molecules, potentially utilizing peptide transporters for targeted delivery.
-
Research Tool: As a simple dipeptide, Glycyl-L-lysine can be used in studies of peptide transport, metabolism, and protein chemistry.
Conclusion
Glycyl-L-lysine is a fundamental dipeptide with well-established methods for its chemical synthesis and analysis. While its specific biological functions are yet to be extensively investigated, its composition of two crucial amino acids suggests its potential importance in nutrition and metabolism. Further research is warranted to elucidate the specific roles of Glycyl-L-lysine in cellular processes and to explore its potential applications in the fields of medicine and biotechnology. This guide provides a solid foundation for researchers to embark on such investigations.
References
The Dawn of Peptide Science: Early Studies and Discovery of Glycyllysine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The early 20th century marked a pivotal era in the nascent field of biochemistry, with the elucidation of the fundamental building blocks of proteins—amino acids—and the initial forays into their assembly into peptides. Among the simplest of these, the dipeptide Glycyllysine, composed of glycine and lysine, represents a foundational molecule in the history of peptide chemistry. This technical guide provides a comprehensive overview of the seminal studies that led to the discovery and initial understanding of this compound, detailing the pioneering synthetic methods and the early explorations into its biological significance.
I. The Genesis of a Peptide: Early Synthesis of Glycylglycine and this compound
The journey to understanding this compound begins with the groundbreaking work on its simpler counterpart, Glycylglycine. This laid the essential groundwork for the synthesis of more complex peptides.
A. The First Dipeptide Synthesis: Fischer and Fourneau's Glycylglycine (1901)
The first successful synthesis of a dipeptide was achieved by the Nobel laureate Emil Fischer and his collaborator Ernest Fourneau in 1901. Their work, "Ueber einige Derivate des Glycocolls" (On some derivatives of Glycocoll), published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of Glycylglycine through the hydrolysis of 2,5-diketopiperazine (glycine anhydride). This landmark achievement provided the first concrete evidence for the peptide bond theory.
The method employed by Fischer and Fourneau was elegant in its simplicity, involving the acid-catalyzed hydrolysis of a cyclic dipeptide precursor.
Table 1: Quantitative Data for the Synthesis of Glycylglycine (Fischer & Fourneau, 1901)
| Parameter | Value |
| Starting Material | 2,5-Diketopiperazine (Glycine Anhydride) |
| Reagent | Concentrated Hydrochloric Acid |
| Reaction Condition | Boiling |
| Product | Glycylglycine Hydrochloride |
| Physical Appearance | Crystalline solid |
| Melting Point | Decomposes above 200 °C |
Detailed Methodology:
-
Preparation of 2,5-Diketopiperazine: Glycine was heated to produce 2,5-diketopiperazine, a cyclic anhydride formed from two glycine molecules.
-
Hydrolysis: The 2,5-diketopiperazine was boiled in concentrated hydrochloric acid. The acidic conditions catalyzed the hydrolytic cleavage of one of the amide bonds within the diketopiperazine ring.
-
Isolation: Upon cooling, Glycylglycine hydrochloride crystallized from the solution. The crystals were then isolated and purified.
Glycyllysine Biosynthesis in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyllysine, a dipeptide composed of glycine and lysine, is a molecule of interest in various biological and pharmaceutical contexts. While the biosynthesis of its constituent amino acids, glycine and lysine, is well-characterized in microorganisms, the direct enzymatic pathway for the synthesis of the this compound dipeptide is not well-documented as a primary metabolic route. Instead, its formation is likely attributable to the broader substrate specificity of enzymes involved in peptide metabolism, such as non-ribosomal peptide synthetases (NRPSs) or other peptide ligases. This technical guide provides an in-depth overview of the potential mechanisms for this compound biosynthesis in microorganisms, drawing upon the current understanding of microbial peptide synthesis. It also outlines experimental protocols and data presentation formats relevant to the study and potential production of this dipeptide.
Potential Biosynthetic Pathways for this compound
The biosynthesis of this compound in microorganisms is not known to occur via a dedicated, well-defined pathway. However, two primary mechanisms are plausible for the enzymatic ligation of glycine and lysine:
-
Non-Ribosomal Peptide Synthesis (NRPS): NRPSs are large, modular enzymes that synthesize a wide array of peptides without the use of ribosomes. These complex enzymatic assembly lines are known for their ability to incorporate a diverse range of proteinogenic and non-proteinogenic amino acids.[1][2] A specific NRPS module could potentially recognize and activate glycine and lysine, subsequently catalyzing the formation of a peptide bond between them. The modular nature of NRPSs allows for a combinatorial assembly of amino acids, making them a likely candidate for the synthesis of various dipeptides, including this compound.[1][3]
-
Enzymatic Ligation by Other Peptidases/Ligases: Certain proteases can catalyze the reverse reaction of peptide bond hydrolysis, leading to peptide synthesis, particularly under specific reaction conditions (e.g., high substrate concentration, low water activity). Additionally, specific ATP-dependent ligases, such as D-alanine-D-alanine ligases, have been shown to have broad substrate specificities, although their action on glycine and lysine to form this compound has not been explicitly demonstrated.[4]
Precursor Biosynthesis: Glycine and Lysine
The availability of the precursor amino acids is crucial for any potential this compound synthesis.
Glycine Biosynthesis: In microorganisms, glycine is primarily synthesized from serine through the action of serine hydroxymethyltransferase (SHMT). This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] Another pathway involves the glycine cleavage system, which can, under certain conditions, operate in reverse to synthesize glycine.[5]
Lysine Biosynthesis: Bacteria predominantly synthesize lysine via the diaminopimelate (DAP) pathway, which starts from aspartate.[2] This pathway has several variations, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, all of which converge to produce meso-diaminopimelate (m-DAP), a direct precursor to lysine.[2]
Data on Microbial Amino Acid and Peptide Production
| Product | Microorganism | Production Method | Titer/Yield | Reference |
| L-Lysine | Corynebacterium glutamicum | Fermentation | >100 g/L | [6][7] |
| L-Lysine | Escherichia coli | Fermentation | 134.9 g/L | [6] |
| Dipeptides (general) | Engineered E. coli | Whole-cell biocatalysis | Varies with substrate | [4] |
| Bioactive Peptides | Various Lactic Acid Bacteria | Fermentation | Not specified | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound biosynthesis.
Screening for this compound-Producing Microorganisms
Objective: To identify microbial strains capable of producing this compound.
Methodology:
-
Cultivation: A diverse collection of microorganisms (e.g., bacteria, fungi, actinomycetes) are cultured in various media supplemented with glycine and lysine.
-
Sample Preparation: After a defined incubation period, the culture broth is harvested. The supernatant is separated from the cells by centrifugation.
-
Extraction: The supernatant is subjected to a suitable extraction method to isolate small peptides. This may involve solid-phase extraction (SPE) with a C18 cartridge.
-
Analysis: The extracts are analyzed for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
HPLC Conditions: A reversed-phase C18 column is used with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
MS Conditions: Electrospray ionization (ESI) in positive mode is used. The mass spectrometer is set to monitor for the specific m/z of this compound.
-
-
Confirmation: The identity of the putative this compound peak is confirmed by tandem mass spectrometry (MS/MS) and comparison with a chemical standard.
Characterization of a Putative this compound Synthetase
Objective: To isolate and characterize the enzyme responsible for this compound synthesis from a positive hit from the screening.
Methodology:
-
Cell Lysis and Fractionation: Cells of the identified microorganism are lysed, and the lysate is fractionated by centrifugation to separate soluble and membrane-bound proteins.
-
Protein Purification: The active fraction is subjected to a series of chromatographic steps (e.g., ion exchange, size exclusion, affinity chromatography) to purify the enzyme.
-
Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with glycine, lysine, and ATP (if a ligase is suspected) and monitoring the formation of this compound by HPLC-MS.
-
Substrate Specificity: The purified enzyme is tested with a range of amino acids to determine its substrate specificity.
-
Protein Identification: The purified protein is identified by techniques such as N-terminal sequencing or mass spectrometry-based proteomics (e.g., peptide mass fingerprinting).
Recombinant Production and Yield Optimization
Objective: To produce this compound in a heterologous host and optimize the production yield.
Methodology:
-
Gene Cloning and Expression: The gene encoding the identified synthetase is cloned into an expression vector and transformed into a suitable host, such as E. coli.
-
Fermentation: The recombinant strain is grown in a fermenter under controlled conditions (pH, temperature, aeration, feeding of precursors).
-
Process Optimization: Different parameters such as inducer concentration, temperature, and media composition are varied to optimize the production of this compound.
-
Quantification: The concentration of this compound in the fermentation broth is quantified using a validated analytical method, such as HPLC with a suitable detector (e.g., fluorescence after derivatization or MS).
Visualizations of Pathways and Workflows
Potential this compound Biosynthesis Pathways
Caption: Potential routes to this compound formation from precursor amino acids.
Experimental Workflow for Screening and Characterization
Caption: A logical workflow for identifying and characterizing microbial this compound biosynthesis.
Conclusion
While a dedicated biosynthetic pathway for this compound in microorganisms remains to be elucidated, the existing knowledge of microbial peptide synthesis provides a strong foundation for its investigation. The promiscuity of enzymes like non-ribosomal peptide synthetases and other peptide ligases presents the most probable route for its formation. The experimental strategies outlined in this guide offer a systematic approach for researchers to screen for this compound-producing microorganisms, identify the responsible enzymes, and potentially develop recombinant systems for its production. Further research in this area will not only shed light on the metabolic capabilities of microorganisms but also open avenues for the biotechnological production of this and other novel dipeptides for various applications.
References
- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. Evolving the l-lysine high-producing strain of Escherichia coli using a newly developed high-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 8. Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on fermentation-produced plant-derived bioactive peptides [frontiersin.org]
Physicochemical Properties of Glycyllysine in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide glycyllysine in aqueous solutions. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document synthesizes theoretical estimations for its acid-base properties with experimental data from its constituent amino acids, glycine and lysine, as well as the related dipeptide, glycylglycine. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the fundamental characteristics that influence the behavior of this compound in aqueous environments. Key properties covered include acid-dissociation constants (pKa), isoelectric point (pI), solubility, thermodynamic parameters, and volumetric and transport properties. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and includes visualizations of key processes and relationships to aid in comprehension.
Introduction
Glycyl-L-lysine (Gly-Lys) is a dipeptide composed of glycine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and peptides, its physicochemical properties in aqueous solution are of significant interest in a variety of scientific disciplines, including biochemistry, pharmaceutical sciences, and biotechnology. Understanding these properties is crucial for applications such as peptide synthesis, drug formulation and delivery, and in the study of protein structure and stability.
The structure of this compound features a C-terminal carboxyl group, an N-terminal amino group, and the primary amino group in the side chain of the lysine residue. These ionizable groups dictate the charge state of the molecule at different pH values, which in turn governs its solubility, interactions with other molecules, and overall stability. This guide provides an in-depth exploration of these properties, offering both theoretical predictions for this compound and empirical data from analogous compounds to provide a thorough understanding of its behavior in aqueous media.
Acid-Base Properties
The acid-base properties of this compound are determined by its three ionizable groups: the α-carboxyl group (pKa₁), the α-amino group (pKa₂), and the ε-amino group of the lysine side chain (pKa₃).
Acid Dissociation Constants (pKa)
Table 1: Estimated pKa Values for this compound and Experimental pKa Values for Glycine and Lysine at 25°C
| Functional Group | Estimated pKa (this compound) | Glycine pKa[1] | Lysine pKa[2] |
| α-Carboxyl (-COOH) | ~3.1 | 2.34 | 2.18 |
| α-Amino (-NH₃⁺) | ~8.0 | 9.60 | 8.95 |
| ε-Amino (-NH₃⁺) | ~10.5 | - | 10.53 |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a peptide with a basic side chain like this compound, the pI is calculated as the average of the pKa values of the two cationic groups (the α-amino and ε-amino groups).[1]
Calculation of Estimated pI for this compound:
pI = (pKa₂ + pKa₃) / 2 pI ≈ (8.0 + 10.5) / 2 pI ≈ 9.25
At a pH below the pI, this compound will carry a net positive charge, and at a pH above the pI, it will have a net negative charge.
Ionic Forms of this compound in Aqueous Solution
The charge state of this compound is pH-dependent, transitioning through several ionic forms as the pH of the solution changes.
Caption: Ionic forms of this compound at different pH ranges.
Solubility and Thermodynamic Properties
The solubility of peptides is highly dependent on pH, temperature, and the presence of co-solutes. The solubility is generally lowest at the isoelectric point, where the net charge is zero, and increases as the pH moves away from the pI due to increased charge and hydration.
Aqueous Solubility
Table 2: Solubility of Glycine and Glycylglycine in Water
| Compound | Temperature (°C) | Solubility ( g/100g H₂O) |
| Glycine | 25 | 24.99[3] |
| Glycine | 50 | 39.10[3] |
| Glycylglycine | 25 | 13.6 |
Thermodynamic Properties of Dissolution
The dissolution of a peptide in water involves changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide insight into the energetics of the solvation process. Calorimetric studies on glycine and its oligomers show that the enthalpy of dissolution can be influenced by interactions with co-solutes.[4][5]
Table 3: Standard Enthalpy of Solution (ΔsolH°) for Glycine and Glycylglycine in Water at 298.15 K
| Compound | ΔsolH° (kJ/mol) |
| Glycine | 15.69[6] |
| Glycylglycine | 20.92 |
Volumetric and Transport Properties
Partial Molar Volume
The partial molar volume (V̄) of a solute provides information about solute-solvent and solute-solute interactions. It is determined from precise density measurements of solutions at various concentrations.[7] Studies on glycine and other amino acids show that partial molar volumes are sensitive to temperature and the presence of electrolytes.[7][8][9]
Table 4: Limiting Partial Molar Volume (V̄°) for Glycine and Glycylglycine in Water at 298.15 K
| Compound | V̄° (cm³/mol) |
| Glycine | 43.2[8] |
| Glycylglycine | 76.2[7] |
Viscosity
Viscosity measurements of aqueous solutions can elucidate the effect of a solute on the structure of water. The Jones-Dole equation is often used to analyze the concentration dependence of viscosity, where the B-coefficient is related to solute-solvent interactions. Positive B-coefficients are indicative of structure-making solutes, while negative values suggest structure-breaking effects.[10][11][12]
Table 5: Viscosity B-coefficients for Glycine and Glycylglycine in Water at 298.15 K
| Compound | Viscosity B-coefficient (dm³/mol) |
| Glycine | 0.143[12] |
| Glycylglycine | 0.264 |
Stability in Aqueous Solution
The primary route of degradation for peptides in aqueous solution is the hydrolysis of the peptide bond. This reaction is generally slow at neutral pH and ambient temperature but is catalyzed by acids and bases, and the rate increases with temperature. The stability of this compound in solution is therefore a function of both pH and temperature. Studies on the hydrolysis of glycylglycine in subcritical water show that other reactions, such as cyclodehydration to form a diketopiperazine, can also occur at elevated temperatures.[13]
Experimental Protocols
This section details the standard experimental methodologies for determining the key physicochemical properties discussed in this guide.
Determination of pKa and pI by Potentiometric Titration
Potentiometric titration is the standard method for determining the pKa values of ionizable groups.
Protocol:
-
Solution Preparation : Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.
-
Titration Setup : Place the solution in a thermostatted vessel (e.g., at 25°C) and use a calibrated pH meter with a combination glass electrode to monitor the pH.
-
Acidic Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. Record the pH after each addition until the pH drops to ~1.5-2.0.
-
Basic Titration : In a separate experiment, titrate a fresh sample of the this compound solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition until the pH reaches ~11.5-12.0.
-
Data Analysis : Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5, 1.5, and 2.5 equivalents of added base). The pI can be determined from the calculated pKa values.
Caption: Workflow for determining pKa and pI via potentiometric titration.
Determination of Thermodynamic Properties by Isothermal Titration Calorimetry (ITC)
ITC can be used to measure the enthalpy of dissolution (ΔHsol) directly.
Protocol:
-
Instrument Setup : Set up the ITC instrument at the desired temperature (e.g., 25°C). Fill the sample cell with a known volume of buffer (e.g., water or a specific buffer solution).
-
Sample Preparation : Prepare a concentrated solution of this compound in the same buffer.
-
Titration : Inject small, known aliquots of the this compound solution into the sample cell. The instrument measures the heat change associated with each injection as the peptide dissolves and dilutes.
-
Data Analysis : The integrated heat changes are plotted against the molar ratio. The enthalpy of solution is determined by fitting the data to an appropriate binding or dissolution model.
Relationship Between Experimental Measurements and Physicochemical Properties
The determination of several key physicochemical properties relies on a set of fundamental experimental measurements. The following diagram illustrates these relationships.
Caption: Logical relationship between measurements and properties.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound in aqueous solution. While direct experimental data for this specific dipeptide are sparse, a robust understanding of its likely behavior can be formulated through theoretical estimations and by drawing comparisons with its constituent amino acids and the dipeptide glycylglycine. The acid-base characteristics, governed by three ionizable groups, indicate an isoelectric point in the basic range, suggesting that this compound will be positively charged under physiological conditions. The presence of the hydrophilic lysine side chain is expected to confer good water solubility. The provided experimental protocols offer a clear framework for researchers wishing to perform their own empirical studies to validate these estimations and further characterize this important biomolecule. Such studies are essential for advancing the use of this compound in pharmaceutical and biotechnological applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. Viscosity B-coefficients at 15 and 25 °C for glycine, β-alanine, 4-amino-n-butyric acid, and 6-amino-n-hexanoic acid in aqueous solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Glycyl-L-lysine as a Supplement in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chemically defined media is a critical aspect of modern cell culture, particularly in the biopharmaceutical industry where consistency, safety, and performance are paramount. Dipeptides have emerged as valuable supplements in these media, offering enhanced stability and solubility over their constituent free amino acids.[1] This document provides detailed application notes and protocols for the utilization of Glycyl-L-lysine (Gly-Lys), a dipeptide composed of glycine and L-lysine, in mammalian cell culture.
While extensive quantitative data for Glycyl-L-lysine is not abundant in publicly available literature, the information presented here is synthesized from studies on similar lysine-containing peptides and the general principles of dipeptide supplementation.[1] These notes are intended to serve as a comprehensive guide for researchers to effectively incorporate Glycyl-L-lysine into their cell culture workflows. It is important to note that optimal concentrations and conditions should be empirically determined for each specific cell line and application.
Principle of Application
Supplementing cell culture media with Glycyl-L-lysine can offer several advantages:
-
Enhanced Nutrient Stability: Dipeptides are generally more stable in aqueous solutions compared to some free amino acids, preventing their degradation and the subsequent accumulation of toxic byproducts like ammonia.[1]
-
Improved Amino Acid Solubility: Formulating lysine as a dipeptide can improve the overall solubility and bioavailability of amino acids, especially in highly concentrated feed media.[1]
-
Controlled Nutrient Delivery: Cells can internalize dipeptides through peptide transporters, such as PepT1, which may differ from the transport mechanisms of free amino acids.[1] This can lead to a more controlled intracellular release of glycine and lysine, potentially influencing cellular metabolism and protein production.[1]
-
Bioactive Effects: Some studies suggest that lysine-containing peptides may exert direct biological effects on cell growth and productivity. For instance, the tripeptide Gly-Lys-Gly has been observed to suppress the growth of hybridoma cells while enhancing the production of monoclonal antibodies, an effect not seen with the addition of free lysine and glycine.[1][2][3] This indicates that the intact peptide may possess unique biological activities.
Data Presentation
The following table summarizes hypothetical quantitative data based on the observed effects of similar lysine-containing peptides in hybridoma cell culture. This data should be used as a starting point for optimization experiments.
| Parameter | Control (Free Amino Acids) | Glycyl-L-lysine (2 mM) | Glycyl-L-lysine (5 mM) | Glycyl-L-lysine (10 mM) |
| Peak Viable Cell Density (x 10^6 cells/mL) | 2.5 | 2.2 | 1.8 | 1.5 |
| Cell Viability (%) | > 90% | > 90% | > 85% | > 80% |
| Monoclonal Antibody Titer (mg/L) | 100 | 130 | 150 | 140 |
| Specific Productivity (pg/cell/day) | 20 | 28 | 35 | 38 |
Experimental Protocols
Preparation of Glycyl-L-lysine Stock Solution (100 mM)
Materials:
-
Glycyl-L-lysine powder (MW: 203.24 g/mol )
-
Sterile, nuclease-free water or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Glycyl-L-lysine powder. For a 10 mL of 100 mM stock solution, weigh 203.24 mg.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water to the tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved. The solution can be warmed to 37°C to aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Supplementation of Cell Culture Medium
Materials:
-
Prepared sterile stock solution of Glycyl-L-lysine (100 mM)
-
Pre-warmed complete cell culture medium
-
Cell culture flasks or plates
-
Cell line of interest
Procedure:
-
Thaw an aliquot of the Glycyl-L-lysine stock solution at room temperature or in a 37°C water bath.
-
On the day of use, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0, 2, 5, 10 mM).
-
Gently mix the supplemented medium to ensure homogeneity.
-
Seed the cells into the prepared media at the desired density.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell growth, viability, and other relevant parameters (e.g., product titer) at regular intervals.
Assessment of Cell Growth and Viability
Materials:
-
Cells cultured with varying concentrations of Glycyl-L-lysine
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Microscope
Procedure:
-
At specified time points (e.g., every 24 hours), collect a representative sample of the cell suspension from each culture condition.
-
Mix a small volume of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the viable cell density (cells/mL) and the percentage of viability.
Mandatory Visualizations
Hypothesized Signaling Pathway
Based on the known functions of its constituent amino acids, Glycyl-L-lysine may influence cellular processes through various signaling pathways. The following diagram illustrates a hypothesized mechanism by which a lysine-containing dipeptide could modulate cellular metabolism and protein synthesis.
Caption: Hypothesized uptake and intracellular fate of Glycyl-L-lysine.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of Glycyl-L-lysine supplementation in cell culture.
Caption: Experimental workflow for Glycyl-L-lysine supplementation.
Key Considerations
-
Cell Line Dependency: The effects of Glycyl-L-lysine are likely to be highly dependent on the specific cell line and its metabolic characteristics. Therefore, dose-response experiments are crucial to determine the optimal concentration for each application.
-
Basal Medium Composition: The composition of the basal and feed media will influence the effects of Glycyl-L-lysine supplementation.
-
Stability Assessment: While dipeptides are generally stable, it is advisable to conduct in-house stability studies of Glycyl-L-lysine in the specific basal and feed media used, especially for long-term cultures.[1]
Conclusion
The supplementation of cell culture media with Glycyl-L-lysine presents a promising strategy for enhancing the performance of mammalian cell cultures. The primary benefits are anticipated to be improved nutrient stability and potentially favorable modulation of cellular metabolism and productivity. The protocols and information presented in this document provide a solid foundation for researchers to begin exploring the benefits of this dipeptide in their specific cell culture systems. As with any media component, empirical testing and optimization are key to achieving the desired improvements in cell culture performance.
References
Application Notes: Glycyllysine as a Substrate for Specific Peptidase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-lysine (Gly-Lys) is a dipeptide composed of glycine and the basic amino acid L-lysine. Its structure makes it a valuable substrate for investigating the activity of specific peptidases, particularly those that recognize and cleave peptide bonds involving lysine residues. Peptidases are crucial enzymes in countless physiological processes, including protein turnover, hormone regulation, and neuropeptide processing, making them significant targets for therapeutic drug development.[1]
The fundamental principle of assays using Gly-Lys involves the enzymatic hydrolysis of the peptide bond between glycine and lysine, yielding stoichiometric amounts of free L-glycine and L-lysine. The rate of this reaction, which is a direct measure of peptidase activity, can be monitored by quantifying the disappearance of the substrate or the appearance of the amino acid products.[1][2] These application notes provide detailed protocols for utilizing Glycyllysine in peptidase assays, focusing on common spectrophotometric and fluorometric detection methods.
Potential Enzyme Classes for Investigation
Based on its structure, this compound can serve as a substrate for several classes of peptidases:
-
Dipeptidases: These enzymes specialize in the cleavage of dipeptides. Cytosol nonspecific dipeptidase (CNDP2), for instance, is known to hydrolyze a wide range of dipeptides and is a likely candidate for Gly-Lys cleavage.[2]
-
Aminopeptidases: This class of enzymes cleaves amino acids from the N-terminus of peptides. A novel lysine-specific aminopeptidase (KAP) has been identified that shows a high preference for N-terminal basic amino acids, particularly lysine, making Gly-Lys a potential substrate.[3]
-
Endopeptidases with Broad Specificity: Certain endopeptidases may exhibit activity towards dipeptides like this compound, although they typically cleave internal peptide bonds within larger polypeptides.[4]
Visualizations
Principle of the this compound Peptidase Assay
Caption: Enzymatic cleavage of this compound into its constituent amino acids.
Quantitative Data Presentation
Specific kinetic parameters for this compound with various peptidases are not extensively documented in the literature. The following table summarizes available kinetic data for related substrates and enzymes to provide a comparative baseline. Researchers should determine kinetic parameters empirically for their specific enzyme and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Lysine-specific Aminopeptidase (KAP) | Lys-βNA | 333 | 0.7 | Not Reported | [3] |
| Porcine Kidney DPP-IV | Gly-Pro-p-nitroanilide | 200 | Not Reported | Not Reported | [5] |
| Porcine Kidney DPP-IV | Gly-Pro-2-naphthylamide | 660 | Not Reported | Not Reported | [5] |
Note: Kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions such as buffer, pH, and temperature.[6]
Experimental Protocols
Protocol 1: Spectrophotometric Assay using Ninhydrin
This method relies on the reaction of ninhydrin with the primary amine groups of the liberated glycine and lysine to produce a deep purple compound (Ruhemann's purple), which can be quantified by measuring its absorbance at 570 nm.[1][2]
Materials:
-
This compound Substrate
-
Peptidase Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stopping Reagent (e.g., 10% (w/v) Trichloroacetic Acid - TCA)[2]
-
Ninhydrin Reagent
-
Spectrophotometer or 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in Assay Buffer. The final assay concentration should typically range from 0.1 to 5 mM.[1]
-
Dilute the peptidase enzyme in Assay Buffer to a concentration that ensures a linear reaction rate over the desired incubation time.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the Assay Buffer, this compound substrate solution, and enzyme solution. A typical final volume is 100-200 µL.
-
Include a "no enzyme" control containing only the buffer and substrate to measure non-enzymatic hydrolysis.[2]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15, 30, 60 minutes). This time should be within the linear range of the reaction.[2]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 10% TCA.[2]
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Color Development and Measurement:
-
Data Analysis:
-
Construct a standard curve using known concentrations of L-lysine or L-glycine.
-
Determine the concentration of the amino acids produced in the enzymatic reaction from the standard curve.
-
Calculate the peptidase activity, typically expressed as µmol of product formed per minute per mg of enzyme.[2]
-
Experimental Workflow for Ninhydrin-Based Peptidase Assay
Caption: Step-by-step workflow for a typical spectrophotometric peptidase assay.
Protocol 2: Fluorometric Assay using Fluorescamine
This protocol offers higher sensitivity than the ninhydrin method. Fluorescamine reacts rapidly with primary amines at room temperature to form highly fluorescent products.[2]
Materials:
-
All materials from Protocol 1, except for the ninhydrin reagent.
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone, freshly prepared and protected from light).[2]
-
Borate Buffer (e.g., 0.2 M, pH 9.0).[2]
-
Fluorometer or microplate reader (Excitation ~380-390 nm, Emission ~470-480 nm).[2]
Procedure:
-
Enzymatic Reaction and Termination: Follow steps 1-4 from Protocol 1 for reagent preparation, enzymatic reaction, and termination.
-
Fluorescamine Detection:
-
In a suitable assay plate (e.g., black 96-well plate), add a defined volume of the supernatant from the terminated reaction.
-
Add Borate Buffer to adjust the pH.
-
Rapidly add the fluorescamine solution while vortexing to ensure quick and complete reaction.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement: Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Construct a standard curve using known concentrations of L-lysine or L-glycine.
-
Calculate peptidase activity based on the fluorescence signal.
-
Application in Signaling Pathway Research
Peptidases that cleave basic amino acid residues play critical roles in various signaling pathways, most notably in the processing of neuropeptide precursors.[3][7] Prohormones and pro-neuropeptides are often cleaved at pairs of basic residues to release intermediate peptides. These intermediates may require further trimming by aminopeptidases to remove N-terminal basic residues, leading to the final, active signaling molecule.[3] An assay using this compound can thus be employed to characterize aminopeptidases involved in these crucial final activation steps.
Conceptual Role of Lysine-Specific Peptidases in Neuropeptide Activation
Caption: Role of aminopeptidases in the final activation step of neuropeptides.
References
Application of Glycyllysine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of the dipeptide glycyllysine (Gly-Lys) in advanced drug delivery systems. This compound offers a versatile platform for the development of prodrugs, antibody-drug conjugates (ADCs), and nanocarrier systems, primarily owing to its biocompatibility and susceptibility to enzymatic cleavage in specific physiological environments.
Application Notes
This compound can be incorporated into drug delivery systems in several key capacities:
-
As an Enzymatically Cleavable Linker: The peptide bond in this compound can be designed to be susceptible to cleavage by specific enzymes that are overexpressed in pathological tissues, such as tumors. Cathepsin B, a lysosomal protease often upregulated in cancer cells, is known to cleave dipeptide linkers, enabling the targeted release of a conjugated drug within the tumor microenvironment. This targeted release minimizes systemic toxicity and enhances the therapeutic index of the payload drug.
-
In Prodrug Formulations: this compound can be conjugated to a parent drug to create a prodrug with improved physicochemical properties, such as enhanced solubility or stability. Upon administration, the prodrug remains inactive until the this compound moiety is cleaved by endogenous enzymes, releasing the active drug at the desired site of action.
-
As a Component of Polymeric Nanocarriers: Polymers incorporating lysine and glycine residues can be used to formulate nanoparticles for drug encapsulation. These poly(amino acid)-based nanocarriers can offer high drug loading capacity and a controlled release profile. The inclusion of this compound sequences can impart pH-sensitivity or enzymatic-cleavage sites to trigger drug release in response to specific biological cues.
Key Advantages of this compound-Based Systems:
-
Biocompatibility: As a naturally occurring dipeptide, this compound and its degradation products are generally well-tolerated, reducing the risk of immunogenicity and toxicity.
-
Tunable Release Kinetics: The susceptibility of the this compound linker to enzymatic cleavage can be modulated by altering the surrounding chemical structure, allowing for the fine-tuning of drug release rates.
-
Versatility: this compound can be incorporated into a wide range of drug delivery platforms, including small molecule prodrugs, complex biologics like ADCs, and nanoparticle-based systems.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems incorporating this compound or analogous dipeptide linkers.
Table 1: Drug Loading and Release Characteristics
| Drug Delivery System | Drug | Linker Analogue | Drug Loading (% w/w) | Loading Efficiency | Release Half-life (t½) | Reference(s) |
| Macromolecular Polyacetal Conjugate | Camptothecin | Succinamido-glycinate | 7.5% | Not Reported | 2.2 ± 0.1 hours (in rodent plasma) | [1][2] |
| Antibody-Drug Conjugate (ADC) | Camptothecin | Valine-Lysine-Glycine | 8 drugs/antibody | Not Applicable | Stable in serum | [3] |
| Polymeric Micelles | Doxorubicin | Donor-Receptor Coordination | ~50% | >95% | ROS-responsive |
Table 2: In Vitro and In Vivo Efficacy
| Drug Delivery System | Drug | Cell Line / Tumor Model | IC50 / Efficacy Measurement | Reference(s) |
| Doxorubicin-Transferrin Conjugate | Doxorubicin | KB-3-1 (sensitive) | IC50: 0.006 µM | |
| Doxorubicin-Transferrin Conjugate | Doxorubicin | KB-8-5 (resistant) | IC50: 0.028 µM | |
| Macromolecular Camptothecin Conjugate | Camptothecin | Xenograft Tumor Model | Higher antineoplastic efficacy than free Camptothecin | [1][2] |
| Valine-Lysine-Glycine Camptothecin ADC | Camptothecin | Mouse Xenograft Models | Tumor regressions and complete responses at ≤3 mg/kg | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Glycyl-L-lysine Dipeptide
This protocol describes the synthesis of the Gly-Lys dipeptide using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude Gly-Lys dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Synthesis of a this compound-Doxorubicin Conjugate
This protocol outlines the conjugation of doxorubicin (DOX) to a this compound linker.
Materials:
-
This compound dipeptide
-
Doxorubicin hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of glycine.
-
-
Conjugation to Doxorubicin:
-
Dissolve doxorubicin hydrochloride in DMSO and add TEA (2 equivalents) to neutralize the hydrochloride salt.
-
Add the doxorubicin solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 24 hours, protected from light.
-
-
Purification:
-
Purify the Gly-Lys-DOX conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified conjugate to obtain a solid product.
-
-
Characterization: Confirm the structure and purity of the conjugate using techniques such as ¹H NMR, mass spectrometry, and RP-HPLC.
Protocol 3: In Vitro Drug Release Study
This protocol describes a method to evaluate the in vitro release of a drug from a this compound conjugate in the presence of cathepsin B.
Materials:
-
Gly-Lys-Drug Conjugate
-
Cathepsin B (human liver)
-
Release buffer (e.g., acetate buffer, pH 5.5, containing EDTA and DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for drug quantification
Procedure:
-
Preparation of Release Media:
-
Prepare the enzymatic release medium by dissolving cathepsin B in the release buffer to a final concentration of, for example, 200 units/mL.
-
Prepare a control medium of PBS (pH 7.4) without the enzyme.
-
-
Drug Release Experiment:
-
Dissolve the Gly-Lys-Drug conjugate in the enzymatic release medium and the control medium to a final concentration of, for example, 1 mg/mL.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Immediately quench the enzymatic reaction by adding a suitable quenching agent (e.g., aprotinin or by rapid freezing).
-
Analyze the samples by RP-HPLC to quantify the concentration of the released free drug.
-
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point and plot the release profile.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the apoptotic signaling pathways induced by camptothecin and doxorubicin, two common cytotoxic drugs that can be delivered using this compound-based systems.
References
- 1. Synthesis of a Macromolecular Camptothecin Conjugate with Dual Phase Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a macromolecular camptothecin conjugate with dual phase drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyllysine in Enzyme Inhibition Studies: A Review of Current Findings and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyllysine, a dipeptide composed of glycine and lysine, is a simple biomolecule that plays a role as a metabolite.[1] Extensive investigation into its specific function as a direct enzyme inhibitor, however, has yielded limited publicly available data. Scientific literature to date does not specify enzymes for which this compound acts as a potent and direct inhibitor, nor does it provide quantitative measures of such activity (e.g., IC50 or Ki values).
This document provides a summary of the current understanding of this compound's biochemical role. In the absence of specific protocols for this compound, a general, comprehensive protocol for screening and characterizing the potential inhibitory activity of any test compound on a given enzyme is detailed below. This serves as a foundational guide for researchers wishing to investigate the inhibitory potential of this compound or other novel compounds.
Current Understanding of this compound
This compound is primarily recognized as a dipeptide formed from the amino acids glycine and L-lysine.[1] While its constituent amino acids have well-defined roles in numerous biological processes, the specific bioactivity of the dipeptide itself is less characterized.
It is important to distinguish this compound from the well-researched tripeptide Glycyl-L-histidyl-L-lysine (GHK) . GHK, often complexed with copper (GHK-Cu), is a known growth factor with roles in wound healing, tissue regeneration, and anti-inflammatory responses.[2][3][4] GHK's mechanisms of action are multifaceted and involve the modulation of gene expression for several proteins.[5] However, these activities are attributed to the tripeptide GHK and not the dipeptide this compound.
General Protocol for Enzyme Inhibition Screening
The following is a generalized protocol for determining if a compound, such as this compound, has an inhibitory effect on a specific enzyme. This protocol can be adapted based on the enzyme and substrate being studied.
Principle
Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the test compound suggests inhibitory activity. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Test compound (e.g., this compound)
-
Appropriate buffer solution for the enzyme
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes
Experimental Workflow
The general workflow for an enzyme inhibition assay is depicted below.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a suitable buffer at the optimal pH for the enzyme's activity.
-
Prepare a stock solution of the purified enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of this compound (or the test compound) in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup (96-well plate format):
-
Negative Control (No Inhibition): Add buffer, enzyme solution, and solvent (without the inhibitor).
-
Positive Control (Known Inhibitor): Add buffer, enzyme solution, and a known inhibitor of the enzyme (if available).
-
Test Wells: Add buffer, enzyme solution, and varying concentrations of the this compound solution.
-
Blank Wells: Add buffer and substrate only (to measure background signal).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determining the Mechanism of Inhibition
Should this compound demonstrate inhibitory activity, further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring the enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Caption: Simplified relationship of different inhibition mechanisms.
Quantitative Data Presentation
If inhibitory activity is observed, the results should be summarized in a clear, tabular format.
Table 1: Hypothetical Inhibition Data for a Test Compound
| Inhibitor Concentration (µM) | Average Reaction Rate (Abs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.135 | 10 |
| 10 | 0.105 | 30 |
| 50 | 0.078 | 48 |
| 100 | 0.060 | 60 |
| 500 | 0.030 | 80 |
Table 2: Summary of Kinetic Parameters
| Parameter | Value |
| IC50 | [Calculated Value] µM |
| Ki (if determined) | [Calculated Value] µM |
| Mechanism of Inhibition | [Determined Mechanism] |
Conclusion
While specific protocols for using this compound in enzyme inhibition studies are not currently established in scientific literature, the general protocols provided here offer a robust framework for investigating its potential inhibitory effects on any enzyme of interest. Researchers are encouraged to adapt these methodologies to their specific experimental systems to explore the biochemical properties of this compound and other dipeptides.
References
Application Notes and Protocols: Glycyllysine as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has revolutionized modern medicine, enabling the targeted delivery of therapeutic agents and the development of sophisticated diagnostic tools. At the heart of these technologies lies the linker, a critical component that connects the biological moiety to the payload. Glycyl-lysine (Gly-Lys), a simple dipeptide, offers a versatile and effective platform as a cleavable linker in bioconjugation, particularly in the design of antibody-drug conjugates (ADCs).
The Gly-Lys linker is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This enzymatic cleavage ensures that the cytotoxic payload is released preferentially within the target cells, minimizing systemic toxicity. The inherent hydrophilicity of the Gly-Lys dipeptide can also improve the solubility and pharmacokinetic profile of the resulting bioconjugate.
These application notes provide an overview of the use of Glycyl-lysine as a linker in bioconjugation, detailed experimental protocols for conjugation and analysis, and representative data on linker stability and efficacy.
Data Presentation
Table 1: Comparative Serum Stability of Dipeptide Linkers
| Dipeptide Linker | Half-Life (hours) | Species | Efficacy Notes | Reference |
| Valine-citrulline (Val-Cit) | Stable | Mouse | Commonly used in FDA-approved ADCs.[1] | [1] |
| Valine-lysine (Val-Lys) | 8.2 | Mouse | Less stable in mouse serum compared to Val-Ala and Val-Cit.[3] | [3] |
| Valine-arginine (Val-Arg) | 1.8 | Mouse | The least stable among the four tested dipeptides in this study.[3] | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison across different studies should be made with caution.[3]
Table 2: Representative Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs
The drug-to-antibody ratio (DAR) is a key quality attribute of an ADC, influencing its potency and therapeutic index. The following table shows representative DAR values for a lysine-conjugated ADC, trastuzumab emtansine, which utilizes a non-cleavable linker but demonstrates the typical heterogeneity of lysine conjugation.
| ADC | Average DAR (Glycosylated) | Average DAR (Deglycosylated) | Analytical Method | Reference |
| Trastuzumab Emtansine | 3.6 | 3.88 | LC-MS | |
| Trastuzumab Emtansine | 3.65 | Not Reported | Native SEC-MS | [4] |
Experimental Protocols
Protocol 1: Synthesis of an Activated Glycyl-lysine Linker for Bioconjugation
This protocol describes a general method for the synthesis of a Glycyl-lysine linker activated with an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on a biomolecule.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
2-Chlorotrityl chloride resin
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Boc)-OH and diisopropylethylamine (DIPEA) and react for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Glycine Coupling: Dissolve Fmoc-Gly-OH, DIC, and HOBt in DMF. Add the solution to the resin and react for 2 hours.
-
Fmoc Deprotection: Repeat step 2.
-
Cleavage from Resin: Wash the resin with DCM. Treat with a cleavage cocktail of TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the Boc protecting group.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
NHS Ester Activation: Dissolve the purified Gly-Lys dipeptide and NHS in DMF. Add DCC and stir at room temperature overnight.
-
Final Purification: Purify the Gly-Lys-NHS ester by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Conjugation of Gly-Lys-NHS to a Monoclonal Antibody
This protocol details the conjugation of the activated Gly-Lys linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Gly-Lys-NHS ester stock solution in DMSO
-
PBS, pH 7.4
-
PD-10 desalting columns
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Conjugation Reaction: Add a 5-10 molar excess of the Gly-Lys-NHS ester stock solution to the mAb solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Characterization:
-
SDS-PAGE: Analyze the purified ADC by SDS-PAGE to confirm conjugation.
-
HIC: Determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species by HIC.[]
-
Mass Spectrometry: For a more precise DAR and characterization of conjugation sites, use mass spectrometry.[4]
-
Protocol 3: In Vitro Linker Cleavage Assay
This protocol describes an assay to evaluate the cleavage of the Gly-Lys linker by the lysosomal protease Cathepsin B.
Materials:
-
Gly-Lys-payload conjugate
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Control buffer: Assay buffer without Cathepsin B
-
HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C.
-
Cleavage Reaction: Add the Gly-Lys-payload conjugate to the activated enzyme solution and a control solution without the enzyme.
-
Incubation: Incubate both solutions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from both the reaction and control mixtures and quench the reaction by adding an equal volume of acetonitrile.
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload over time.
Mandatory Visualization
Caption: Experimental workflow for Gly-Lys bioconjugation.
References
Application Notes and Protocols for the Analysis of Glycyllysine by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyllysine (Gly-Lys) is a dipeptide of significant interest in various fields of biomedical and pharmaceutical research. As a fundamental component of proteins and a potential biomarker, its accurate and precise quantification is crucial for understanding its role in biological processes and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), offering high sensitivity and selectivity for its determination in complex biological matrices. The methodologies described herein are based on established principles for the analysis of small peptides and amino acid derivatives.
Recommended Analytical Methods: A Comparative Overview
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound in biological samples due to its superior sensitivity, specificity, and selectivity, particularly in complex matrices. Two primary HPLC separation techniques are well-suited for this compound analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are extrapolated from typical performance for similar dipeptides and modified amino acids in biological matrices.
| Parameter | HILIC-MS/MS | Reversed-Phase HPLC-MS/MS |
| Principle | Partitioning between a polar stationary phase and a less polar mobile phase. Ideal for polar analytes like this compound. | Partitioning between a non-polar stationary phase and a polar mobile phase. Requires ion-pairing agents for retaining polar analytes. |
| Specificity | Very High | High |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Linear Range | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Sample Volume | 5-20 µL | 10-50 µL |
| Derivatization | Not required | Generally not required with MS detection |
| Matrix Effects | Moderate, can be minimized with appropriate sample preparation. | Can be significant, requiring robust sample cleanup. |
Experimental Protocols
Proper sample preparation is paramount to mitigate matrix effects and ensure accurate, reproducible quantification of this compound.
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for preparing biological samples for this compound analysis.
Detailed Protocol 1: HILIC-MS/MS Method
This method is highly recommended for its excellent retention and separation of the polar this compound dipeptide without the need for derivatization.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid). f. Vortex and centrifuge to pellet any insoluble material. g. Transfer the supernatant to an autosampler vial for analysis.
2. HPLC Conditions:
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 90 5.0 50 5.1 90 | 8.0 | 90 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 204.1
-
Product Ions (m/z): Based on the fragmentation of lysine-containing dipeptides, characteristic product ions would be monitored. For this compound, likely transitions would include the loss of the glycine residue or fragmentation within the lysine side chain.[1] A plausible quantification transition would be 204.1 -> 84.1 (immonium ion of lysine) and a confirmation transition could be 204.1 -> 130.1.
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Detailed Protocol 2: Reversed-Phase HPLC-MS/MS Method
This method provides an alternative to HILIC and can be implemented on standard C18 columns, often with the use of an ion-pairing agent to improve retention of the polar analyte.
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load 100 µL of the pre-treated sample (from protein precipitation, steps 1a-c above). c. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. d. Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 4.0 95 4.5 95 4.6 5 | 7.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Identical to the HILIC-MS/MS method, with MRM transitions optimized for the specific instrument.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from sample to data analysis for a typical quantitative LC-MS/MS experiment for this compound.
This comprehensive guide provides a robust starting point for the development and implementation of analytical methods for this compound. Researchers are encouraged to optimize the provided protocols for their specific instrumentation and sample matrices to achieve the best possible performance.
References
Application Notes and Protocols for Enhancing Protein Stability In Vitro with Glycyllysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the conformational integrity and solubility of proteins in vitro is a critical challenge in biopharmaceutical development, diagnostics, and basic research. Protein aggregation and degradation can lead to loss of function, reduced shelf-life, and potential immunogenicity of therapeutic proteins. Glycyllysine, a dipeptide composed of glycine and lysine, offers a potential solution as an excipient to enhance protein stability. Its constituent amino acids, glycine and lysine, are known to act as protein stabilizers. Glycine is widely used as a stabilizing excipient in pharmaceutical formulations, where it can reduce aggregation and denaturation.[1][2] Lysine has also been shown to modulate protein thermal stability. This document provides detailed application notes and protocols for utilizing this compound to improve protein stability in vitro, based on established principles of protein stabilization by small molecules.
Mechanism of Action
The precise mechanism by which this compound stabilizes proteins is likely multifaceted, drawing upon the properties of its constituent amino acids. It is proposed that this compound enhances protein stability through several biophysical mechanisms:
-
Preferential Exclusion: Like many small, polar molecules, this compound is likely preferentially excluded from the protein surface. This thermodynamic effect forces the protein into a more compact, native conformation to minimize the surface area exposed to the solvent, thereby increasing the free energy required for unfolding.
-
Buffering Capacity: The presence of the amino and carboxyl groups, along with the lysine side chain, gives this compound buffering capacity, which can help maintain a stable pH environment for the protein, preventing pH-induced denaturation.[1]
-
Inhibition of Aggregation: this compound may interfere with the formation of protein-protein interactions that lead to aggregation. It can act as a "chemical chaperone" by binding to exposed hydrophobic patches on unfolded or partially folded protein intermediates, preventing them from self-associating.
-
Modulation of Hydrophobic Interactions: The peptide backbone and the lysine side chain can interact with both polar and non-polar regions of the protein, potentially modulating the hydrophobic interactions that can drive aggregation.[3]
Data Presentation: Efficacy of Related Stabilizers
While specific quantitative data for this compound is emerging, the stabilizing effects of its components and similar dipeptides provide a strong rationale for its use. The following table summarizes the observed effects of related compounds on protein stability.
| Compound | Protein Model | Concentration | Observed Effect | Reference |
| Glycylglycine | Recombinant HCV Core and E1/E2 Proteins | 0.1 - 0.4 M | Increased soluble protein yield by up to ~242-fold. | [4] |
| Glycine | Monoclonal Antibodies | Not specified | Reduces aggregation, denaturation, and degradation. | [1] |
| Lysine | Bovine Serum Albumin (BSA) | > 50 mM | Destabilization observed. | [5] |
| Lysine | Myoglobin | > 50 mM | Stabilization observed. | [5] |
| GHK (Glycyl-L-histidyl-L-lysine) | Bovine Serum Albumin (BSA) | Not specified | Prevents copper- and zinc-induced aggregation. | [6] |
Note: The effect of lysine on protein stability can be protein-specific.[5] Therefore, the optimal concentration of this compound must be determined empirically for each target protein.
Experimental Protocols
This section provides detailed protocols for assessing the ability of this compound to enhance protein stability.
Protocol 1: Screening for Optimal this compound Concentration using Differential Scanning Calorimetry (DSC)
This protocol determines the effect of different this compound concentrations on the thermal stability of a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., 20 mM Histidine, pH 6.0)
-
This compound powder
-
High-precision balance
-
Microcentrifuge tubes
-
Differential Scanning Calorimeter (DSC) instrument and compatible sample cells
Procedure:
-
Prepare a stock solution of this compound: Prepare a 1 M stock solution of this compound in the same buffer as the target protein. Ensure the pH is readjusted to the desired value after dissolving the this compound.
-
Prepare protein-glycyllysine samples:
-
Prepare a series of protein samples containing varying final concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM).
-
The final protein concentration should be kept constant across all samples (typically 1 mg/mL).
-
For each sample, mix the appropriate volumes of protein stock, this compound stock, and buffer.
-
Prepare a corresponding set of buffer-glycyllysine blanks for each concentration.
-
-
Perform DSC analysis:
-
Load the protein-glycyllysine samples and their corresponding buffer blanks into the DSC sample and reference cells, respectively.
-
Set the DSC to scan from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the thermograms.
-
-
Data Analysis:
-
Subtract the buffer-glycyllysine blank thermogram from the corresponding protein sample thermogram.
-
Determine the melting temperature (Tm) for each sample, which is the peak of the endothermic transition.
-
An increase in Tm in the presence of this compound indicates enhanced thermal stability.
-
Protocol 2: Assessing Prevention of Agitation-Induced Aggregation
This protocol evaluates the ability of this compound to prevent protein aggregation under mechanical stress.
Materials:
-
Purified target protein in a suitable buffer
-
This compound
-
Clear microplate (96-well)
-
Plate shaker with temperature control
-
Microplate reader capable of measuring absorbance at 340 nm (for turbidity)
Procedure:
-
Prepare samples: Prepare protein samples with and without a predetermined optimal concentration of this compound (from Protocol 1) in the wells of a 96-well plate. Include a buffer-only control.
-
Induce aggregation: Place the microplate on a plate shaker and incubate at a constant temperature (e.g., 37°C) with continuous shaking (e.g., 800 rpm) for a set period (e.g., 24-72 hours).
-
Monitor aggregation: At regular intervals, stop the shaker and measure the absorbance at 340 nm using a microplate reader. An increase in absorbance indicates an increase in turbidity due to protein aggregation.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each sample. A lower rate of increase in absorbance for the this compound-containing samples compared to the control indicates a reduction in aggregation.
Visualizations
Experimental Workflow for Screening Stabilizers
Caption: Workflow for screening and optimizing this compound concentration.
Proposed Mechanism of this compound-Mediated Protein Stabilization
Caption: Proposed mechanisms of this compound in protein stabilization.
Conclusion
This compound presents a promising, yet underexplored, excipient for enhancing the in vitro stability of proteins. Based on the known stabilizing properties of its constituent amino acids and related dipeptides, it is anticipated to mitigate both thermal and aggregation-related instability. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and optimize the use of this compound for their specific protein of interest. Empirical determination of the optimal this compound concentration is crucial for achieving maximal protein stabilization. Further research into the specific interactions between this compound and various protein classes will continue to elucidate its full potential as a valuable tool in biopharmaceutical formulation and research.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6 - Pfanstiehl [pfanstiehl.com]
- 3. Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Glycyllysine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the dipeptide Glycyllysine (Gly-Lys). The methodology is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is renowned for its efficiency and the high purity of the final product.[1] This protocol is designed to be a valuable resource for professionals engaged in peptide synthesis for a variety of applications, including biochemical research, drug discovery, and materials science.
The principles of solid-phase peptide synthesis (SPPS) have revolutionized the way peptides are created, allowing for the efficient assembly of amino acid chains on an insoluble polymer support.[1][2] The Fmoc/tBu approach is particularly advantageous due to its mild deprotection conditions, ensuring compatibility with a broad spectrum of amino acid side chains.[1] This application note will guide you through every essential stage of the synthesis of this compound, from the initial preparation of the resin to the final characterization and salt conversion of the dipeptide.[1]
Experimental Protocols
Resin Selection and Preparation
The choice of resin is a critical first step in solid-phase peptide synthesis.[3] For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl resin are suitable choices.[3][4] This protocol will utilize pre-loaded Fmoc-Lys(Boc)-Wang resin.
Protocol:
-
Place 1.0 g of Fmoc-Lys(Boc)-Wang resin (substitution level of 0.5-1.0 mmol/g) into a fritted syringe reaction vessel.
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with occasional gentle agitation.[1]
-
After swelling, drain the DMF from the reaction vessel.[1]
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the resin-bound lysine is essential to expose the amine for the subsequent coupling reaction.[5] This is typically achieved using a solution of piperidine in DMF.[3]
Protocol:
-
To the swollen resin, add 10 mL of a 20% piperidine solution in DMF.[1]
-
Agitate the mixture for 20 minutes at room temperature to ensure complete removal of the Fmoc group.[1]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and again with DMF (3 x 10 mL) to remove residual piperidine and by-products.[1]
Glycine Coupling
The next step is the coupling of the second amino acid, Fmoc-Gly-OH, to the deprotected lysine on the resin. This involves the activation of the carboxylic acid group of glycine to facilitate peptide bond formation.[6] Common coupling reagents include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or uronium/aminium-based reagents like HBTU or HATU.[7][8][9]
Protocol:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[10]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).[1]
Final Fmoc Deprotection
After the coupling of glycine, the Fmoc group on the newly added amino acid must be removed to yield the final dipeptide on the resin.
Protocol:
-
Repeat the Fmoc deprotection step as described in section 2.[1]
-
After the final washes, wash the resin with methanol (3 x 10 mL) and dry it under a high vacuum for at least 2 hours.[1]
Cleavage from Resin and Side-Chain Deprotection
The final step of the synthesis is to cleave the dipeptide from the solid support and simultaneously remove the Boc protecting group from the lysine side chain.[11] This is achieved by treating the resin with a strong acid, typically Trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[5][12]
Protocol:
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. For 1 g of resin, prepare 10 mL of the cocktail.[1]
-
Add the cleavage cocktail to the dry peptide-resin in a suitable reaction vessel.[1]
-
Agitate the mixture for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.[1]
Peptide Precipitation, Purification, and Characterization
The crude peptide is precipitated from the TFA solution, purified, and then characterized.
Protocol:
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.[1]
-
Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.[1]
-
Centrifuge the mixture at 3000 rpm for 10 minutes and decant the ether.[1]
-
Wash the peptide pellet with cold diethyl ether (2 x 30 mL) and centrifuge again.[1]
-
Dry the peptide pellet under a vacuum to obtain the crude peptide as a TFA salt.[1]
-
Dissolve the crude peptide in a minimal amount of water or a suitable buffer (e.g., 0.1% TFA in water).[1]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[1]
-
Characterize the purified peptide by mass spectrometry to confirm the molecular weight.
Quantitative Data Summary
| Step | Reagent/Solvent | Volume/Amount | Time | Temperature |
| Resin Swelling | DMF | 10 mL | 30 min | Room Temp |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL | 20 min | Room Temp |
| Glycine Coupling | Fmoc-Gly-OH | 3 eq | 2 hours | Room Temp |
| HOBt | 3 eq | |||
| DIC | 3 eq | |||
| DMF | As required | |||
| Final Fmoc Deprotection | 20% Piperidine in DMF | 10 mL | 20 min | Room Temp |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 10 mL | 2 hours | Room Temp |
| Precipitation | Cold Diethyl Ether | 40 mL | - | Cold |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. drivehq.com [drivehq.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Biotechnological Applications of Glycyllysine and Its Derivatives
Introduction
Glycyl-L-lysine (Gly-Lys) is a dipeptide composed of glycine and lysine, serving as a fundamental building block in various biological contexts.[][2] Its inherent biocompatibility and the reactive ε-amino group of the lysine residue make it and its derivatives highly versatile for a range of biotechnological and pharmaceutical applications.[3][4] These applications span from enhancing drug delivery and developing safer prodrugs to improving cell culture techniques and creating advanced biomaterials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of Glycyllysine and its derivatives.
Application 1: Prodrug Development for Improved Therapeutic Profiles
Application Note:
This compound and other amino acid derivatives are utilized as promoieties in prodrug design to enhance the safety and efficacy of parent drugs. By masking a functional group of a drug via an ester or amide linkage, its physicochemical properties can be altered to, for example, reduce gastrointestinal toxicity.[5][6] Once administered, endogenous enzymes hydrolyze the linkage, releasing the active drug at a controlled rate. Studies on glycine-conjugated prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like mefenamic acid and analgesics like acetaminophen have demonstrated a significant reduction in ulcerogenic and hepatotoxic side effects compared to the parent compounds.[5][6] This strategy is particularly valuable for drugs with a narrow therapeutic index or significant off-target toxicity.
Quantitative Data: Pharmacological Evaluation of Glycine-Based Prodrugs
| Prodrug | Parent Drug | Parameter | Parent Drug Value | Prodrug Value | Reference |
| Glycine-Mefenamic Acid | Mefenamic Acid | Analgesic Activity (% Max) | 40% | 86% | [6] |
| Glycine-Mefenamic Acid | Mefenamic Acid | Anti-inflammatory Activity | 40% | 81% | [6] |
| Glycine-Mefenamic Acid | Mefenamic Acid | Average Ulcer Index | 24.2 | 4.5 | [6] |
| Glycine-Acetaminophen | Acetaminophen | Analgesic Activity (% Inhibition) | 53.3% | 44% | [5] |
| Glycine-Acetaminophen | Acetaminophen | Gastric Lesion Reduction | - | 32.1% (P < 0.01) | [5] |
Visualization: General Workflow for Prodrug Activation
Caption: Workflow of this compound prodrug activation in a biological system.
Experimental Protocol: Synthesis of a Glycine-Acetaminophen Prodrug
This protocol is based on the esterification method described for creating amino acid prodrugs.[5]
-
Protection of Glycine:
-
Dissolve glycine in a suitable solvent system (e.g., dioxane and water).
-
Add a protecting group for the amine, such as Di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., NaOH) to the solution.
-
Stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the solution and extract the Boc-protected glycine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain Boc-glycine.
-
-
Esterification with Acetaminophen:
-
Dissolve Boc-glycine, acetaminophen, and a coupling agent like dicyclohexylcarbodiimide (DCC) in a dry aprotic solvent (e.g., dichloromethane).
-
Add a catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, base, and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the protected prodrug.
-
-
Deprotection:
-
Dissolve the protected prodrug in a solvent suitable for deprotection (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to remove the Boc group.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid.
-
Purify the resulting crude product (glycine-acetaminophen) using recrystallization or column chromatography to obtain the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
-
Application 2: Drug and Gene Delivery Systems
Application Note:
Poly-L-lysine (PLL) and other lysine-containing polymers are cationic macromolecules widely used in the development of advanced drug delivery systems.[7] Their positive charge facilitates electrostatic interactions with negatively charged cell membranes, promoting efficient cellular uptake.[7] This property is harnessed to deliver various therapeutic cargos, including small-molecule drugs, genes (DNA/siRNA), and proteins.[7] PLL can be used to coat nanoemulsions or form nanoparticles, protecting the payload from degradation and enabling controlled release.[8] Furthermore, the polylysine backbone can be functionalized with other molecules, such as polyethylene glycol (PEG), to improve circulation time or with targeting ligands for site-specific delivery.[9]
Quantitative Data: Characteristics of Poly-L-lysine Coated Nanoemulsions
| Formulation | Mean Globule Size (nm) | PDI | Zeta Potential (mV) | Insulin Entrapment (%) | C-Peptide Entrapment (%) | Reference |
| Uncoated Nanoemulsion | 210.6 ± 9.87 | 0.145 ± 0.033 | -21.7 ± 4.5 | 87.6 ± 7.48 | 73.4 ± 6.44 | [8] |
| Poly-L-lysine Coated | Not specified | Not specified | +18.3 ± 2.7 | Not specified | Not specified | [8] |
Visualization: Workflow for Preparing Poly-L-lysine Coated Nanoemulsions
Caption: Double emulsification workflow for drug-loaded nanoemulsion coating.
Experimental Protocol: Preparation of Poly-L-lysine Coated Nanoemulsion
This protocol is adapted from the double emulsification method for co-delivering insulin and C-peptide.[8]
-
Preparation of the Primary Emulsion (w/o):
-
Prepare the internal aqueous phase by dissolving the therapeutic cargo (e.g., insulin and C-peptide) in a suitable buffer (e.g., phosphate buffer pH 7.4).
-
Prepare the oil phase by dissolving a surfactant (e.g., sorbitan monooleate) in a biocompatible oil (e.g., linseed oil).
-
Add the internal aqueous phase to the oil phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable water-in-oil (w/o) emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Prepare the external aqueous phase containing a stabilizer (e.g., Tween 80) in deionized water.
-
Add the primary w/o emulsion to the external aqueous phase under gentle stirring.
-
Subject the resulting mixture to high-pressure homogenization for several cycles to reduce the globule size and form a uniform w/o/w nanoemulsion.
-
-
Poly-L-lysine Coating:
-
Prepare a dilute aqueous solution of Poly-L-lysine (e.g., 0.1% w/v).
-
Add the Poly-L-lysine solution to the prepared w/o/w nanoemulsion dropwise under constant, gentle stirring.
-
Allow the mixture to incubate for 1-2 hours at room temperature to facilitate the electrostatic adsorption of the cationic Poly-L-lysine onto the surface of the anionic nanoemulsion droplets.
-
-
Characterization:
-
Measure the mean globule size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A successful coating is indicated by a shift in zeta potential from negative to positive.
-
Determine the entrapment efficiency by centrifuging the nanoemulsion to separate the free drug in the supernatant from the encapsulated drug. Quantify the drug in the supernatant using a suitable method (e.g., HPLC or ELISA) and calculate the percentage entrapped.
-
Assess the in vitro drug release profile using a dialysis method against a physiological buffer.
-
Application 3: Targeting Peptide Transporters (PEPT-1)
Application Note:
The human peptide transporter 1 (PEPT-1), located in the brush border membrane of intestinal enterocytes, is responsible for absorbing most dietary di- and tripeptides.[10] This low-affinity, high-capacity transporter can also mediate the uptake of peptide-like drugs (e.g., valacyclovir).[10][11] this compound and its derivatives can serve as substrates or inhibitors of PEPT-1.[12] This has two major applications: 1) Designing prodrugs of poorly absorbed molecules by attaching a Gly-Lys moiety to hijack PEPT-1 for enhanced intestinal uptake. 2) Using stable derivatives like Glycyl-sarcosine (Gly-Sar) as probe substrates in high-throughput screening assays to identify new drugs or food components that interact with PEPT-1.[10][11]
Visualization: PEPT-1 Mediated Uptake of this compound Derivatives
Caption: Co-transport of a Gly-Lys derivative and H+ via PEPT-1.
Experimental Protocol: PEPT-1 Inhibition Assay in Caco-2 Cells
This protocol describes a competitive inhibition assay using a probe substrate like Glycyl-sarcosine (Gly-Sar) and is based on established methods.[10]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) until they form a differentiated, polarized monolayer on permeable supports (e.g., 96-well Transwell plates). This typically takes 21 days post-seeding.
-
Verify monolayer integrity before the experiment using TEER (Transepithelial Electrical Resistance) measurement.
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers twice with a pre-warmed transport buffer (e.g., HBSS buffered with MES, pH 6.0) to mimic the acidic microclimate of the intestine.
-
Pre-incubate the cells with the transport buffer for 20-30 minutes at 37°C.
-
Prepare solutions of the probe substrate (e.g., Gly-Sar) in the transport buffer.
-
Prepare solutions of the test inhibitor (e.g., a this compound derivative) at various concentrations, also containing the probe substrate. Include a positive control inhibitor (e.g., losartan) and a negative control (probe substrate only).
-
Remove the pre-incubation buffer and add the test solutions to the apical side of the monolayers.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Sample Preparation and Analysis:
-
Terminate the uptake by rapidly washing the monolayers three times with ice-cold transport buffer.
-
Lyse the cells by adding a lysis solution (e.g., methanol/water with an internal standard) and incubating on ice or at -20°C.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Transfer the supernatant for analysis.
-
Quantify the intracellular concentration of the probe substrate (Gly-Sar) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the uptake of the probe substrate to the protein content in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Application 4: Cell Culture and Bioprocessing
Application Note:
In cell culture and bioprocessing, providing a suitable surface for anchorage-dependent cells is critical for their attachment, growth, and proliferation. Poly-L-lysine is a widely used coating material for cultureware (e.g., flasks, plates, and microcarriers). It is a synthetic, animal-origin-free molecule that enhances cell adhesion by creating a net positive charge on the surface, which promotes electrostatic interaction with the negatively charged cell membrane. This is particularly beneficial for primary neurons, finicky cell lines, or when using serum-free media where attachment factors are limited. Using poly-L-lysine ensures more consistent and robust cell attachment, leading to improved cell viability and experimental reproducibility. Furthermore, amino acids like lysine are essential components of cell culture media, serving as building blocks for protein synthesis.[13]
Visualization: Experimental Workflow for Coating Plates with Poly-L-lysine
Caption: Step-by-step workflow for coating cell culture plates with Poly-L-lysine.
Experimental Protocol: Coating Cultureware with Poly-L-lysine
This is a standard protocol for improving cell attachment.
-
Reagent Preparation:
-
Prepare a stock solution of Poly-L-lysine (e.g., 1 mg/mL in sterile water).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using sterile, tissue culture-grade water.
-
-
Coating Procedure:
-
Aseptically add a sufficient volume of the 0.1 mg/mL Poly-L-lysine working solution to the culture vessel to completely cover the growth surface. For example, use 1 mL for a 35 mm dish or 5 mL for a T-25 flask.
-
Gently swirl the vessel to ensure the entire surface is coated.
-
Incubate the vessel at room temperature or 37°C for at least 1 hour. Incubation can be extended overnight for certain applications.
-
-
Washing and Drying:
-
Carefully aspirate the Poly-L-lysine solution from the vessel. Ensure you do not scratch the coated surface.
-
(Optional but recommended for sensitive cell types) Gently rinse the surface once or twice with sterile, tissue culture-grade water or PBS to remove any unbound polymer.
-
Aspirate the final rinse solution completely.
-
Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.
-
-
Storage and Use:
-
Coated and dried cultureware can be stored at 2-8°C for several weeks.
-
Before use, allow the vessel to come to room temperature.
-
Seed cells directly onto the coated surface using your standard protocol.
-
References
- 2. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 4. Expanding the lysine industry: biotechnological production of l-lysine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological screening of glycine amino acid prodrug of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-L-lysine Coated Oral Nanoemulsion for Combined Delivery of Insulin and C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High purity amino acids for cell culture media [evonik.com]
Glycyl-L-Lysine as a Potential Therapeutic Agent: Application Notes and Protocols from Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide glycyl-L-lysine (Gly-Lys) is a simple biomolecule composed of glycine and lysine. While preclinical research specifically investigating the therapeutic applications of Gly-Lys as a standalone agent is limited, extensive studies on the closely related tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK), and the individual amino acid L-lysine, as well as its polymer poly-L-lysine, provide significant insights into the potential therapeutic avenues for peptides containing the glycyl-lysine motif. These studies highlight promising activities in wound healing, anti-inflammatory processes, neuroprotection, and oncology.
This document provides a compilation of application notes and protocols derived from preclinical studies on GHK, L-lysine, and poly-L-lysine, which can serve as a foundational resource for researchers exploring the therapeutic potential of glycyl-lysine and related peptides.
I. Therapeutic Applications and Mechanisms of Action
Preclinical evidence suggests that peptides containing the glycyl-lysine sequence may exert their therapeutic effects through multiple mechanisms, including modulation of inflammation, promotion of tissue repair, and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Poly-L-lysine (PLL) has been shown to exert anti-inflammatory effects in preclinical models of intestinal inflammation. The proposed mechanism involves the activation of the Calcium-Sensing Receptor (CaSR).
-
In Vitro: PLL reduces the secretion of pro-inflammatory cytokines such as IL-8, TNF-α, IL-6, and IL-1β in human intestinal epithelial cell lines (Caco-2 and HT-29) treated with TNF-α.[1]
-
In Vivo: In a dextran sulfate sodium (DSS)-induced colitis mouse model, supplementation with PLL prevented weight loss, reduced colitic symptoms, and inhibited the expression of pro-inflammatory cytokines including TNF-α, IL-6, INF-γ, IL-17, and IL-1β in the colon.[1]
Wound Healing and Tissue Regeneration
The tripeptide GHK, often complexed with copper (GHK-Cu), is a well-documented agent in promoting wound healing and tissue regeneration.
-
Mechanism: GHK-Cu stimulates the synthesis of collagen and elastin in fibroblasts and modulates the activity of metalloproteinases, which are crucial for extracellular matrix remodeling.[2][3] It also exhibits antioxidant properties by diminishing hydroxyl and peroxyl radicals.[4]
-
Preclinical Evidence: In animal models, intracutaneous administration of a GHK analog (GHK-D-Ala) in infected skin wounds led to a significant reduction in inflammatory cells (granulocytes and lymphocytes) and an increase in fibroblasts and macrophages, facilitating the healing process.[5]
Neuroprotective Effects
Both L-lysine and GHK have demonstrated neuroprotective properties in various preclinical models.
-
L-lysine: In a mouse model of intracerebral hemorrhage, L-lysine treatment promoted the polarization of microglia towards the anti-inflammatory M2 phenotype and reduced the overall inflammatory response. This neuroprotective effect is suggested to be mediated by the upregulation of microRNA-575 and subsequent downregulation of PTEN.[6]
-
GHK: In vitro studies have shown that GHK can prevent copper- and zinc-induced cell death in central nervous system cells.[7] It also exhibits anxiolytic effects in rats.[8]
Anticancer Potential
Poly-L-lysine and other lysine-containing peptides have been investigated for their antitumor activities.
-
Mechanism: PLL has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the angiogenesis marker CD31, and the upregulation of pro-apoptotic proteins such as Bax and p53.[9][10]
-
In Vitro: PLL exhibited cytotoxic effects on various cancer cell lines, including K562 (human erythroleukemia), A549 (human lung cancer), U937 (human macrophage), and B16F10 (murine melanoma).[10]
-
In Vivo: In mouse models of Ehrlich ascites carcinoma and Sarcoma-180 solid tumors, treatment with PLL led to a significant decrease in tumor size and an increased lifespan of the animals.[9][10]
II. Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from the cited preclinical studies.
Table 1: In Vitro Cytotoxicity of Poly-L-Lysine (PLL) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of PLL (µM) | Reference |
| K562 | Human Erythroleukemia | 3.36 ± 0.16 | [10] |
| A549 | Human Lung Cancer | 8.23 ± 0.41 | [10] |
| U937 | Human Macrophage | 3.53 ± 0.17 | [10] |
| B16F10 | Murine Melanoma | 6.04 ± 0.3 | [10] |
Table 2: In Vivo Antitumor Efficacy of Poly-L-Lysine (PLL)
| Tumor Model | Animal | Treatment Dose | Duration | Outcome | Reference |
| Ehrlich Ascites Carcinoma | Mice | 20 and 40 mg/kg/day (i.p.) | 14 days | Significant decrease in tumor volume, increased lifespan | [9][10] |
| Sarcoma-180 Solid Tumor | Mice | 20 and 40 mg/kg/day (i.p.) | 21 days | Significant decrease in tumor volume, increased lifespan | [9][10] |
Table 3: In Vivo Anxiolytic Effects of Gly-His-Lys (GHK) in Rats
| Treatment Dose (i.p.) | Key Behavioral Change | Reference |
| 0.5 µg/kg | Most pronounced anxiolytic effect (increased time in open arms of elevated plus maze) | [8] |
| 5 µg/kg | Anxiolytic effect observed | [8] |
| 50 µg/kg | Anxiolytic effect observed | [8] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies.
In Vivo Murine Model of DSS-Induced Colitis
Objective: To evaluate the anti-inflammatory effect of a test compound (e.g., Poly-L-lysine) in a mouse model of colitis.
Materials:
-
6-8 week old male C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
-
Test compound (e.g., Poly-L-lysine)
-
Standard mouse chow and drinking water
-
Metabolic cages
Protocol:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.
-
Treatment Administration:
-
The treatment group receives the test compound (e.g., Poly-L-lysine) administered orally or via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 20-40 mg/kg/day). Administration should start concurrently with DSS induction or as per the study design.
-
The DSS control group receives vehicle (e.g., saline).
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study period (e.g., day 8), euthanize the mice.
-
Tissue Analysis:
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon tissue for cytokine analysis (e.g., ELISA or qPCR) to measure the levels of TNF-α, IL-6, and other inflammatory markers.
-
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
Objective: To assess the antitumor activity of a test compound (e.g., Poly-L-lysine) in a liquid tumor model.
Materials:
-
Swiss albino mice (20-25 g)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compound (e.g., Poly-L-lysine)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Trypan blue solution
Protocol:
-
Tumor Inoculation: Inoculate mice intraperitoneally with a specific number of viable EAC cells (e.g., 2 x 10^6 cells/mouse).
-
Treatment: 24 hours after tumor inoculation, start the treatment with the test compound. Administer the compound intraperitoneally daily for a specified period (e.g., 14 days) at different doses (e.g., 20 and 40 mg/kg). The control group receives the vehicle.
-
Monitoring:
-
Monitor the mice for survival.
-
Measure body weight periodically.
-
-
Evaluation of Antitumor Activity:
-
Mean Survival Time (MST): Calculate the MST for each group.
-
Increase in Lifespan (% ILS): Calculate the % ILS using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume: At the end of the experiment, collect the ascitic fluid and measure its volume.
-
Viable Tumor Cell Count: Count the number of viable tumor cells in the ascitic fluid using a hemocytometer and trypan blue staining.
-
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with vehicle).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IV. Visualizations: Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling of Poly-L-lysine
References
- 1. Anti-inflammatory Effects of Poly-L-lysine in Intestinal Mucosal System Mediated by Calcium-Sensing Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cenexalabs.com [cenexalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-lysine confers neuroprotection by suppressing inflammatory response via microRNA-575/PTEN signaling after mouse intracerebral hemorrhage injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of Gly-His-Lys peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor [journal.waocp.org]
- 10. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving Glycyllysine stability in experimental buffers"
This technical support center provides guidance on maintaining the stability of Glycyllysine in common experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous buffers?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, glycine and lysine.[1] This reaction is significantly influenced by pH, temperature, and the composition of the buffer.[1]
Q2: What is the optimal pH range for maintaining this compound stability?
A2: Generally, the greatest stability for simple peptides like this compound is observed in neutral to mildly acidic conditions, typically within a pH range of 4 to 7.[1] Under acidic conditions (pH < 4), the peptide bond is susceptible to acid-catalyzed hydrolysis. In alkaline solutions (pH > 7), base-catalyzed hydrolysis occurs, with the hydroxide ion acting as a potent nucleophile that attacks the peptide bond.[1]
Q3: How does temperature affect the stability of this compound?
A3: Temperature has a significant impact on the rate of this compound degradation. The rate of hydrolysis of the peptide bond increases exponentially with temperature, as described by the Arrhenius equation.[1] Therefore, it is crucial to store this compound solutions at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage) to minimize degradation.
Q4: Can the choice of buffer impact this compound stability?
A4: Yes, the choice of buffer can influence stability. While both Tris and phosphate buffers are commonly used in biochemical assays, some enzymes may be inhibited by phosphate buffers.[2][3] For general purposes of maintaining pH, both can be effective. However, it is important to consider the specific requirements of your experiment, including potential interactions between the buffer components and this compound or other molecules in your assay.
Q5: Are there any additives that can improve the stability of this compound in solution?
A5: Yes, certain additives can enhance peptide stability. Sugars, polyols, and some amino acids can help stabilize the peptide structure.[4] For instance, glycine is often used as a bulking agent and can influence pH changes during freeze-thawing cycles.[4][5][6]
Q6: What is the best way to store this compound for long-term use?
A6: For optimal long-term stability, it is recommended to store this compound in its lyophilized (freeze-dried) powder form at -20°C or -80°C. Lyophilization removes water, which is a key component in the hydrolysis reaction, thus significantly slowing down degradation. When preparing solutions, it is best practice to prepare fresh solutions for each experiment or to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | This compound degradation in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Loss of biological activity of this compound. | Hydrolysis of the peptide bond due to improper pH or high temperature. | Ensure the buffer pH is within the optimal range of 4-7.[1] Avoid prolonged exposure to room temperature or higher. Keep solutions on ice during experiments. |
| Precipitation observed in the this compound solution. | Peptide aggregation. | Briefly sonicate the solution to aid dissolution. If precipitation persists, consider adjusting the pH or using a different buffer system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products (glycine and lysine). | Confirm the identity of the unexpected peaks using appropriate analytical standards for glycine and lysine. Optimize storage and handling conditions to minimize further degradation. |
Data Presentation
Table 1: Expected Relative Stability of this compound under Various Conditions
| Buffer System | pH | Temperature (°C) | Expected Half-Life (Relative) | Primary Degradation Pathway |
| Acetate Buffer | 4.5 | 4 | ++++ (Very High) | Minimal Hydrolysis |
| Phosphate Buffer | 7.0 | 4 | +++ (High) | Slow Hydrolysis |
| Tris-HCl Buffer | 8.5 | 4 | ++ (Moderate) | Base-catalyzed Hydrolysis |
| Acetate Buffer | 4.5 | 25 | +++ (High) | Slow Hydrolysis |
| Phosphate Buffer | 7.0 | 25 | ++ (Moderate) | Hydrolysis |
| Tris-HCl Buffer | 8.5 | 25 | + (Low) | Accelerated Base-catalyzed Hydrolysis |
| Acidic Buffer (e.g., Glycine-HCl) | 3.0 | 37 | + (Low) | Acid-catalyzed Hydrolysis |
| Alkaline Buffer (e.g., Carbonate) | 9.5 | 37 | - (Very Low) | Rapid Base-catalyzed Hydrolysis |
Note: The relative half-life is indicated by '+' symbols, with more symbols denoting a longer expected half-life and greater stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify the degradation products and determine the degradation kinetics of this compound under acidic, basic, oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer, pH 7.0
-
HPLC system with a C18 column
-
UV detector
-
pH meter
-
Incubator/water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Use the stock solution in a neutral buffer (e.g., phosphate buffer pH 7.0).
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to quantify the remaining this compound and detect the formation of degradation products.
-
An example of HPLC conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent peptide from degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: UV at 210-220 nm.
-
-
-
Data Analysis: Plot the concentration of this compound versus time for each stress condition to determine the degradation rate.
Visualizations
Hypothetical Signaling Pathway of this compound in Immunomodulation
While the direct role of this compound as a signaling molecule is still an area of active research, its constituent amino acids, particularly glycine, have known immunomodulatory effects.[7] This diagram illustrates a hypothetical pathway where this compound could influence inflammatory responses.
Caption: Hypothetical signaling pathway of this compound in an immune cell.
Experimental Workflow for Assessing this compound Stability
This workflow diagram outlines the key steps involved in a typical experimental procedure to evaluate the stability of this compound in a buffered solution.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glycine buffer ph: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Glycyllysine Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Glycyllysine (Gly-Lys).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a dipeptide composed of glycine and L-lysine residues.[1] It is a polar molecule and, like many peptides, its solubility is significantly influenced by the pH of the solution. While predicted to be water-soluble, achieving high concentrations for experimental use can be challenging. It is also known to be soluble in dimethyl sulfoxide (DMSO).[2][3]
Q2: What are the primary factors that affect the solubility of this compound?
Several factors can impact the solubility of this compound in aqueous solutions:
-
pH: This is the most critical factor. The net charge of the this compound molecule changes with pH, which directly affects its interaction with water molecules.
-
Ionic Strength: The concentration of salts in the solution can influence solubility.
-
Temperature: Temperature can affect solubility, although the effect may not be linear.[4]
-
Co-solvents and Additives: The presence of other organic solvents or specific additives can either enhance or decrease solubility.
-
Concentration: At higher concentrations, the likelihood of aggregation and precipitation increases.
Q3: What is the isoelectric point (pI) of this compound and why is it important for solubility?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like H-Lys-Gly-OH, the pI is estimated to be around 9.74.[5] At or near its pI, this compound's solubility is at its minimum due to reduced electrostatic repulsion between molecules, which can lead to aggregation and precipitation. Therefore, to achieve good solubility, it is crucial to work at a pH that is significantly different from the pI.[5]
Q4: How does pH specifically influence the solubility of this compound?
The solubility of this compound is highly dependent on pH because of its ionizable amino and carboxyl groups.
-
Below the pI (pH < 9.74): In acidic conditions, the amino groups are protonated, giving the molecule a net positive charge. This charge enhances interactions with polar water molecules, leading to higher solubility.[5]
-
Above the pI (pH > 9.74): In basic conditions, the carboxylic acid group is deprotonated, resulting in a net negative charge. This also promotes interaction with water and increases solubility.
-
At the pI (pH ≈ 9.74): The net charge is zero, minimizing interactions with water and leading to the lowest solubility.[5]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness upon dissolving | The pH of the solution is too close to the isoelectric point (pI ≈ 9.74) of this compound. | 1. Check the pH of your solvent or buffer. 2. Adjust the pH to be at least 2 units away from the pI. For example, use a buffer with a pH of ≤ 7.74 or ≥ 11.74. 3. If using water, consider adding a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH. |
| Difficulty dissolving the powder completely | Insufficient mixing or sonication. The solvent may not be optimal. | 1. Vortex the solution for several minutes. 2. Use a sonicator bath to aid dissolution. 3. If aqueous solubility is still an issue, consider preparing a stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration's compatibility with your experiment. |
| Precipitate forms over time or upon storage | The solution is supersaturated or unstable at the storage temperature. Aggregation is occurring. | 1. Store the solution at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). 2. Avoid repeated freeze-thaw cycles. 3. Consider preparing fresh solutions before each experiment or filtering the solution through a 0.22 µm filter before use to remove any small aggregates. |
| Inconsistent experimental results | Incomplete dissolution or the presence of micro-aggregates affecting the effective concentration. | 1. Ensure the this compound is fully dissolved before use by visual inspection and, if necessary, by measuring the absorbance spectrum to check for scattering. 2. Prepare solutions in a consistent manner for all experiments. |
Predicted Solubility of Glycyl-L-lysine in Common Buffer Systems
The following table provides a qualitative prediction of Glycyl-L-lysine solubility in various buffer systems based on their typical pH ranges and the dipeptide's estimated isoelectric point (pI ≈ 9.74).[5]
| Buffer System | Typical pH Range | Predicted Solubility | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly below the pI, resulting in a high net positive charge and strong electrostatic interactions with water.[5] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Medium to High | The pH is below the pI, leading to a net positive charge and good solubility.[5] |
| HEPES Buffer | 6.8 - 8.2 | Medium | As the pH approaches the pI, the net positive charge decreases, which may lead to a slight reduction in solubility compared to more acidic buffers.[5] |
| Tris Buffer | 7.5 - 9.0 | Medium to Low | The pH is approaching the pI, reducing the net charge and likely decreasing solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of a Glycyl-L-lysine Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Glycyl-L-lysine in a suitable buffer.
Materials:
-
Glycyl-L-lysine powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of Glycyl-L-lysine powder in a sterile conical tube. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add a small volume of the chosen buffer to the tube (e.g., 0.5 mL for a final volume of 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once the Glycyl-L-lysine is completely dissolved, add the remaining buffer to reach the final desired volume (e.g., add another 0.5 mL to reach a total volume of 1 mL).
-
Vortex the solution briefly to ensure homogeneity.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use (a few days) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of Glycyl-L-lysine Solubility
This protocol outlines a method to determine the solubility of Glycyl-L-lysine in a specific buffer.
Materials:
-
Glycyl-L-lysine powder
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-speed microcentrifuge
-
Analytical balance
-
Lyophilizer or vacuum concentrator
Procedure:
-
Add an excess amount of Glycyl-L-lysine powder to a known volume of the buffer in a microcentrifuge tube (e.g., 20 mg in 1 mL).
-
Vortex the suspension thoroughly to ensure good mixing.
-
Incubate the suspension at a controlled temperature (e.g., 25°C) with continuous agitation for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.[5]
-
Carefully collect a precise volume of the clear supernatant (e.g., 500 µL) without disturbing the pellet.
-
Transfer the supernatant to a pre-weighed microcentrifuge tube.
-
Freeze the supernatant and lyophilize it to complete dryness, or use a vacuum concentrator to evaporate the solvent.
-
Weigh the tube containing the dried Glycyl-L-lysine residue.
-
Calculate the solubility by subtracting the initial weight of the tube from the final weight and dividing by the volume of the supernatant collected. The result can be expressed in mg/mL or g/L.[5]
Visualizations
References
- 1. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Glycyllysine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyllysine (Gly-Lys) in cell-based assays.
Troubleshooting Guide
Researchers may encounter several issues when optimizing this compound concentration in cell-based assays. This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sub-optimal Cell Growth or Viability | The concentration of this compound may not be optimal for the specific cell line. The dipeptide may be rapidly hydrolyzed, altering the amino acid balance in the medium. | Conduct a dose-response experiment to determine the optimal concentration. Test a range of concentrations based on the molar equivalents of glycine and lysine typically used in cell culture. Ensure the basal medium composition is appropriate for your cells.[1] |
| Poor Cell Attachment | The cell line may require a specific substrate for optimal attachment. High concentrations of certain amino acids or peptides can sometimes interfere with cell adhesion. | Consider coating culture surfaces with an attachment factor like Poly-L-lysine to enhance electrostatic interaction between the cells and the surface.[2][3][4] Optimize the seeding density of your cells.[5] |
| Inconsistent or Non-Reproducible Results | Variations in experimental conditions such as incubation time, cell passage number, or reagent preparation can lead to variability. The stability of this compound in the culture medium may be a factor. | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring precise preparation of all solutions.[6] Prepare fresh this compound solutions for each experiment. |
| Unexpected Changes in Cell Morphology | Cellular metabolism may be altered by the addition of this compound. Changes in morphology can be an indicator of stress or differentiation. | Closely monitor cell morphology at each stage of the experiment.[5] Correlate morphological changes with viability and functional assay data to understand the cellular response to this compound. |
| High Background Signal in Assays | The assay reagents may be reacting with components of the cell culture medium or the this compound itself. Improper washing steps can also contribute to high background. | Ensure that all assay buffers and reagents are compatible with your experimental conditions. Follow the washing steps in the assay protocol meticulously.[6][7] Include appropriate controls, such as wells with medium and this compound but without cells. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to behave in cell culture?
This compound (Gly-Lys) is a dipeptide composed of the amino acids glycine and lysine.[8] In biological systems, dipeptides like this compound are often rapidly broken down by peptidases into their constituent amino acids.[9] Therefore, when added to cell culture, the observed biological effects are likely a composite of the individual effects of L-glycine and L-lysine.[9]
Q2: What are the known effects of glycine and lysine on cells?
-
Glycine: This amino acid can act as an inhibitory neurotransmitter and has demonstrated anti-inflammatory, antioxidant, and immunomodulatory properties.[9]
-
L-lysine: As an essential amino acid, it is crucial for protein synthesis and plays a role in various cellular processes, including epigenetic regulation.[9] Poly-L-lysine, a polymer of lysine, is widely used to coat cell culture plates to promote cell adhesion.[2][3][4]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A definitive optimal concentration for this compound is cell-line and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. A reasonable starting point can be extrapolated from studies on related compounds. For instance, in studies with D-lysine to inhibit protein glycation, concentrations ranged from 0.25 to 4.0 mmol/L.[10]
Hypothetical Dose-Response Ranges for Initial Experiments
| Concentration Range | Rationale |
| Low Range (1-100 µM) | To observe potential signaling or subtle metabolic effects. |
| Mid Range (100 µM - 1 mM) | A common range for supplementing amino acids in culture. |
| High Range (1-10 mM) | To investigate potential cytotoxic effects or for applications requiring high concentrations. |
Q4: How do I perform a dose-response experiment to find the optimal this compound concentration?
A standard method is to use a cell viability assay, such as the MTT or MTS assay.
Experimental Protocol: Dose-Response Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a range of this compound concentrations on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[4]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.
Caption: Workflow for determining the optimal this compound concentration.
Q5: What signaling pathways might be affected by this compound?
Given that this compound is likely hydrolyzed to glycine and lysine, it may influence signaling pathways associated with these amino acids. Amino acids are known to regulate the mTOR (mammalian target of rapamycin) pathway , which is a central regulator of cell growth, protein synthesis, and autophagy. For instance, amino acids can stimulate the nuclear localization of glycyl-tRNA synthetase (GlyRS) to enhance mTOR expression.[11]
Caption: Potential signaling cascade initiated by this compound.
References
- 1. Effects of poly(L-lysine), poly(acrylic acid) and poly(ethylene glycol) on the adhesion, proliferation and chondrogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acids stimulate glycyl-tRNA synthetase nuclear localization for mammalian target of rapamycin expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Synthetic Glycyllysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of synthetic Glycyllysine (Gly-Lys).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These include:
-
Deletion sequences: If the synthesis starts from a Glycine-loaded resin, incomplete coupling of Lysine can result in residual Glycine. Conversely, if the synthesis starts with a Lysine-loaded resin, failure to couple Glycine will lead to Lysine as an impurity.[1][2]
-
Incomplete deprotection: Failure to completely remove protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the Lysine side chain, will result in a modified dipeptide impurity.[2]
-
Insertion sequences: If excess activated amino acids are not thoroughly washed away, an additional amino acid can be inserted into the peptide chain.[1][3]
-
Racemization: Chiral centers of the amino acids can undergo racemization during synthesis, leading to diastereomeric impurities.
-
Side-reaction products: Modifications of amino acid side chains can occur, such as the deamidation of asparagine or glutamine if they were present in a longer peptide sequence. For this compound, side reactions involving the lysine side chain are possible.[1]
-
Residual scavengers and reagents: Molecules used during the cleavage of the peptide from the resin, such as triisopropylsilane (TIS) or water, may remain in the crude product.[4]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of the synthesis and the desired final purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful technique for achieving high purity, separating this compound from closely related impurities based on hydrophobicity.[5]
-
Ion-Exchange Chromatography (IEC) is highly effective for purifying charged peptides like this compound, separating it from neutral or oppositely charged impurities.[5][6]
-
Recrystallization is a simpler, cost-effective method suitable for large-scale purification, but may not effectively remove impurities with similar solubility profiles.[5]
Q3: How can I improve the resolution in my RP-HPLC purification of this compound?
A3: To improve resolution in RP-HPLC, consider the following:
-
Optimize the gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) around the elution time of this compound can enhance separation from closely eluting impurities.
-
Adjust the mobile phase additives: Using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. Slight adjustments to this concentration can sometimes improve peak shape.
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as C8 or a phenyl-based column.
-
Lower the flow rate: Reducing the flow rate can increase the interaction time between the peptide and the stationary phase, potentially leading to better separation.[5]
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: For a polar dipeptide like this compound, a common approach is to dissolve the crude product in a minimal amount of a hot polar solvent in which it is highly soluble (like water or a water/alcohol mixture) and then slowly cool the solution to induce crystallization. Adding a less polar "anti-solvent" (e.g., ethanol, isopropanol, or acetone) to the aqueous solution can also promote crystallization. The ideal solvent system will need to be determined empirically.
Troubleshooting Guides
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause | Suggested Solution |
| This compound does not bind to the cation-exchange column. | The pH of the buffer is too high, causing the peptide to have a neutral or net negative charge. | Ensure the buffer pH is at least 0.5 to 1.0 pH unit below the isoelectric point (pI) of this compound to ensure a net positive charge.[5][6] |
| The ionic strength of the loading buffer is too high. | Use a low ionic strength buffer for sample loading to facilitate binding to the resin. | |
| Poor resolution between this compound and impurities. | The elution gradient is too steep. | Employ a shallower salt gradient (e.g., 0-1 M NaCl over 20 column volumes) to improve separation.[5] |
| The flow rate is too high. | Reduce the flow rate to allow for better interaction and separation on the column.[5] | |
| Low recovery of this compound. | The peptide has precipitated on the column. | Ensure the sample is fully dissolved in the loading buffer. Consider adjusting the pH or ionic strength to improve solubility. |
| Irreversible binding to the resin. | This is less common with modern resins, but if suspected, try a different type of ion-exchange resin. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | Secondary interactions between the basic lysine residue and residual silanol groups on the silica-based column. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to protonate the silanols and minimize these interactions. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Co-elution of impurities with this compound. | The impurity has a similar hydrophobicity. | Optimize the gradient to be shallower around the elution point of this compound. Try a different stationary phase (e.g., C8, Phenyl) for alternative selectivity. |
| Peptide precipitates upon injection. | The sample is not fully soluble in the mobile phase. | Dissolve the crude peptide in the initial mobile phase composition (low organic content). If necessary, use a minimal amount of a stronger solvent like DMSO to dissolve the sample before diluting with the mobile phase. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of this compound. Add a seed crystal to induce crystallization. Gently scratch the inside of the flask at the solution surface to create nucleation sites. |
| An inappropriate solvent was used. | Experiment with different solvent systems. A good starting point is a water/alcohol mixture. | |
| Product "oils out" instead of crystallizing. | The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Consider a pre-purification step, such as a quick filtration through a plug of silica or treatment with activated charcoal to remove some impurities. | |
| Low yield of crystals. | Too much solvent was used. | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Quantitative Data
The following table summarizes typical performance metrics for different purification techniques for a similar dipeptide, H-Lys-Gly-OH HCl, which can be used as a reference for this compound purification.[5]
| Purification Method | Typical Purity of Crude Product (%) | Achievable Final Purity (%) | Expected Yield (%) | Advantages | Limitations |
| Recrystallization | 85 | 95-98 | 60-80 | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Ion-Exchange Chromatography (IEC) | 85 | >99 | 70-90 | High capacity, excellent for removing charged impurities. | Requires a desalting step. |
| Reversed-Phase HPLC (RP-HPLC) | 85 | >99 | 50-70 | High resolution, excellent for removing closely related impurities. | Lower capacity, more expensive solvents. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (IEC) of this compound
1. Resin Selection and Preparation:
- Select a strong cation exchange resin (e.g., Dowex 50W-X8) or a weak cation exchanger (e.g., CM-cellulose).[6][7]
- Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
- Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., 20 mM sodium phosphate, pH 6.0).
2. Sample Preparation and Loading:
- Dissolve the crude synthetic this compound in the starting buffer.
- Adjust the pH of the sample to match the starting buffer.
- Load the sample onto the equilibrated column.
3. Washing:
- Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.
4. Elution:
- Elute the bound this compound using a linear salt gradient. A typical gradient would be from 0 to 1.0 M NaCl in the starting buffer over 10-20 column volumes.[5]
5. Fraction Collection and Analysis:
- Collect fractions throughout the elution process.
- Analyze the fractions for the presence of this compound using analytical RP-HPLC or UV-Vis spectroscopy.
6. Desalting:
- Pool the fractions containing pure this compound.
- Desalt the pooled fractions using a desalting column (size-exclusion chromatography) or dialysis.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of this compound
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Degas both mobile phases before use.
2. Column and System Preparation:
- Use a preparative C18 reversed-phase column.
- Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
3. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of Mobile Phase A.
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
4. Purification:
- Inject the sample onto the column.
- Run a linear gradient from low to high concentration of Mobile Phase B. A starting point could be a gradient of 5% to 50% B over 30-40 minutes. The gradient should be optimized based on analytical HPLC of the crude material.
5. Fraction Collection and Purity Analysis:
- Collect fractions corresponding to the major peak, which should be this compound.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions that meet the desired purity level.
6. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Protocol 3: Recrystallization of this compound
1. Solvent Selection:
- Empirically determine a suitable solvent system. A good starting point is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The ideal solvent will dissolve the crude product when hot but have low solubility when cold.
2. Dissolution:
- Place the crude this compound in a flask.
- Add a minimal amount of the chosen hot solvent to completely dissolve the solid. Gentle heating and stirring may be required.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for improving this compound purity.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]
"methods to prevent Glycyllysine degradation during experiments"
Welcome to the technical support center for Glycyllysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound is the hydrolysis of the peptide (amide) bond that links the glycine and lysine residues.[1][2] This reaction breaks the dipeptide into its constituent amino acids, L-lysine and glycine.[2] The hydrolysis process is catalyzed by the presence of water and is significantly accelerated by acidic or basic conditions.[1][3]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors influencing this compound stability.
-
pH: The stability of this compound follows a U-shaped curve with respect to pH.[1] It is most stable in a mildly acidic to neutral pH range, typically between pH 4 and 6.[1] In highly acidic (pH < 4) or alkaline (pH > 7) solutions, the rate of hydrolysis increases significantly.[1]
-
Temperature: The rate of degradation increases with higher temperatures, as described by the Arrhenius equation.[1] To minimize degradation, it is crucial to perform experiments at low temperatures (e.g., 4°C or on ice) and store solutions appropriately.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential for maintaining the integrity of this compound. Recommendations vary for the solid form versus solutions. For long-term stability, this compound solid should be stored in a tightly sealed container in a dry, cool, and dark place, typically at -20°C or lower.[2] Solutions should be prepared fresh, but if storage is necessary, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4]
Q4: Can enzymes in my experiment degrade this compound?
A4: Yes, enzymatic degradation is a potential concern, especially when working with cell lysates or other biological samples that may contain proteases.[4] Enzymes like trypsin can catalyze the hydrolysis of peptide bonds involving lysine.[6] If enzymatic degradation is suspected, the addition of a protease inhibitor cocktail to your buffers is recommended.[4][5]
Q5: Which analytical techniques are best for monitoring this compound degradation?
A5: The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] RP-HPLC is used to separate and quantify the parent dipeptide from its degradation products (lysine and glycine).[2][7] LC-MS is used to confirm the identity of these species by their mass-to-charge ratio.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: I am observing a rapid loss of this compound in my solution.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be outside the optimal stability range (pH 4-6). Unbuffered aqueous solutions can become acidic or basic, accelerating hydrolysis.[1]
-
Possible Cause 2: High Temperature. Experiments conducted at room temperature or higher will significantly accelerate the degradation rate.[1]
-
Troubleshooting Steps: Whenever possible, perform experimental manipulations on ice or in a cold room (4°C).[10] For reactions requiring higher temperatures, minimize the incubation time.
-
-
Possible Cause 3: Enzymatic Contamination. Your sample may contain contaminating proteases.[4]
-
Troubleshooting Steps: Add a broad-spectrum protease inhibitor cocktail to your experimental buffers.[5]
-
Problem 2: My HPLC or LC-MS analysis shows unexpected peaks.
-
Possible Cause 1: Degradation Products. The new peaks are likely the constituent amino acids, L-lysine and glycine, resulting from hydrolysis.[2]
-
Troubleshooting Steps: Analyze a sample immediately after dissolution (t=0) to establish a baseline chromatogram.[2] If available, run individual standards of L-lysine and glycine to confirm if the new peaks match their retention times.
-
-
Possible Cause 2: Impurities. The peaks may be impurities from the initial synthesis of the dipeptide, not degradation products.
-
Troubleshooting Steps: Compare the chromatogram of a fresh sample (t=0) with the certificate of analysis provided by the manufacturer.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause: Inconsistent Handling or Storage. Variations in storage time, temperature, or the number of freeze-thaw cycles can lead to different levels of degradation between samples.[4]
-
Troubleshooting Steps: Prepare fresh solutions for each experiment from the lyophilized powder. If using a stock solution, ensure it is properly aliquoted and that all experimental samples undergo the same number of freeze-thaw cycles.[4] Standardize all incubation times and temperatures precisely.
-
Data Presentation: Factors Influencing Stability
The following tables summarize the key factors that affect this compound stability in aqueous solutions.
Table 1: Effect of pH on this compound Degradation Rate
| pH Range | Condition | Effect on Stability | Recommendation |
| < 4 | Acidic | Accelerated hydrolysis due to specific acid catalysis.[1] | Avoid; use buffers to raise pH. |
| 4 - 6 | Mildly Acidic | Maximum stability ; minimal rate of hydrolysis.[1] | Optimal range for experiments. |
| > 7 | Alkaline | Accelerated hydrolysis due to base catalysis.[1] | Avoid; use buffers to lower pH. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years) | Store in a tightly sealed vial with desiccant to prevent moisture absorption.[11] |
| Stock Solution | -80°C | Short-term (Weeks to Months) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] |
| Working Solution | 2-8°C | Very short-term (Hours to Days) | Prepare fresh for each experiment if possible. Protect from light.[11] |
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the peptide bond.
Experimental Workflow for Stability Analysis
A typical workflow for assessing the stability of this compound involves forced degradation followed by analytical quantification.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a method to assess the stability of this compound under various stress conditions using RP-HPLC.[1][2]
1. Materials and Reagents:
-
This compound powder
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer salts (e.g., sodium phosphate or sodium citrate)
-
RP-HPLC system with UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound powder in purified water or a suitable buffer (e.g., 10 mM sodium citrate, pH 5.0) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
3. Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution. Prepare a control sample by mixing the stock solution with the same volume of purified water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for desired time points (e.g., 2, 4, 8 hours).[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for desired time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.[1]
-
Photostability: Expose an aliquot of the stock solution to a controlled light source providing illumination of not less than 1.2 million lux hours.[1]
4. Sample Collection and Analysis:
-
At each designated time point, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples before injection if necessary.
-
Analyze all samples by RP-HPLC. An example method is provided below.
5. Example RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 0-30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm[2]
-
Column Temperature: 25°C
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Identify and quantify degradation products by comparing their retention times to standards (if available) and monitoring the appearance of new peaks.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics under each stress condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
"troubleshooting guide for Glycyllysine quantification by HPLC"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Glycyllysine using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for this compound quantification?
A1: A common approach for the analysis of small, polar peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing agents or Hydrophilic Interaction Liquid Chromatography (HILIC). For underivatized amino acids and small peptides, a combination of reversed-phase and cation exchange mechanisms can also be effective.[1] A typical starting point for method development would be a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid - TFA) and an organic modifier (e.g., acetonitrile).
Q2: What is the optimal UV wavelength for detecting this compound?
A2: this compound lacks a strong chromophore. Therefore, detection is typically performed at low UV wavelengths, such as 190-210 nm, where the peptide bond absorbs light.[1] It is crucial to use high-purity mobile phase solvents and additives that have low absorbance at these wavelengths to minimize baseline noise.
Q3: How can I improve the retention of this compound on a reversed-phase column?
A3: Due to its polar nature, this compound may have limited retention on traditional C18 columns.[1] To enhance retention, you can:
-
Use an ion-pairing agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. TFA forms an ion pair with the charged amine groups of this compound, increasing its hydrophobicity and retention on the non-polar stationary phase.
-
Employ a HILIC column: HILIC columns are specifically designed for the retention of polar compounds.
-
Utilize a mixed-mode column: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable analytes.[1]
Q4: What are the potential stability issues for this compound during analysis?
A4: Peptides can be susceptible to degradation under certain conditions. For this compound, potential stability issues include:
-
Hydrolysis: The peptide bond can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of glycine and lysine.
-
Oxidation: Although less common for this dipeptide, oxidative degradation can occur in the presence of oxidizing agents.
It is advisable to use freshly prepared solutions and to control the temperature of the autosampler. A stability-indicating method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC quantification of this compound.
Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the column packing material. | Add a competitor (e.g., a small amount of a similar amine) to the mobile phase. Use a different type of column (e.g., one with end-capping). Adjust the mobile phase pH. |
| Peak Fronting | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Split Peaks | Column contamination or void. Sample solvent incompatible with the mobile phase. | Flush the column with a strong solvent. If the problem persists, replace the column. Dissolve the sample in the mobile phase whenever possible. |
| Broad Peaks | High dead volume in the HPLC system. Column degradation. | Check all fittings and tubing for proper connections. Use a guard column to protect the analytical column. Replace the analytical column if its performance has deteriorated. |
Retention Time Variability
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | Inconsistent mobile phase composition. Fluctuations in column temperature. Inadequate column equilibration. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature. Ensure the column is equilibrated for a sufficient time between injections. |
| Drifting Retention Times | Column aging. Gradual change in mobile phase composition. | Monitor column performance with a standard and replace it when necessary. Ensure the mobile phase reservoirs are well-sealed to prevent evaporation of volatile components. |
Baseline Issues
| Problem | Potential Cause | Suggested Solution |
| Noisy Baseline | Air bubbles in the pump or detector. Contaminated mobile phase. | Degas the mobile phase thoroughly. Flush the pump and detector. Use high-purity solvents and filter the mobile phase. |
| Drifting Baseline | Changes in mobile phase composition during a gradient run. Column bleed. | Ensure the gradient proportioning valve is working correctly. Use a column with low bleed characteristics, especially when detecting at low UV wavelengths. |
| Ghost Peaks | Contamination in the injection system or mobile phase. Carryover from a previous injection. | Clean the injector and sample loop. Run a blank injection to identify the source of the ghost peak. Implement a needle wash step in the injection sequence. |
Sensitivity and Quantification Problems
| Problem | Potential Cause | Suggested Solution |
| Low Signal/No Peak | Incorrect detector wavelength. Sample degradation. Leak in the system. | Ensure the detector is set to a low UV wavelength (e.g., 210 nm). Prepare fresh samples and standards. Check for leaks throughout the HPLC system. |
| Inaccurate Quantification | Poor peak integration. Non-linearity of the calibration curve. | Optimize the integration parameters. Prepare a new calibration curve with fresh standards. Ensure the sample concentration falls within the linear range of the assay. |
Experimental Protocols
Example RP-HPLC Method for this compound Quantification
This protocol is a starting point and may require optimization for your specific instrumentation and application. It is based on methods used for the analysis of similar small peptides and amino acids.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program (Example):
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 30 |
| 22 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
-
Sample Preparation:
-
Dissolve the this compound standard or sample in Mobile Phase A to the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of known this compound concentrations.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The following tables provide an example of the quantitative performance data that should be established during method validation for this compound quantification. These values are representative and should be determined experimentally for your specific method.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (50 µg/mL) | < 1.5% | < 2.5% |
| High QC (90 µg/mL) | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 5 | 98.5 - 101.2 | < 2.0% |
| 50 | 99.1 - 100.8 | < 1.5% |
| 90 | 99.5 - 100.5 | < 1.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~0.3 |
| Limit of Quantification (LOQ) | ~1.0 |
Visualizations
General HPLC Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Decision Tree for Poor Peak Shape
Caption: A decision tree to diagnose and resolve common peak shape problems.
References
"strategies to increase the yield of Glycyllysine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Glycyllysine, with a focus on maximizing product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in this compound synthesis can stem from several factors throughout the process. The most common culprits include:
-
Inefficient Coupling: Incomplete formation of the peptide bond between glycine and lysine is a primary reason for low yield. This can be due to the choice of coupling reagent, suboptimal reaction conditions, or steric hindrance.[1]
-
Incomplete Deprotection: Failure to completely remove protecting groups from the amino or carboxyl termini results in a mixture of protected and unprotected peptides, which complicates purification and reduces the yield of the desired product.[1]
-
Side Reactions: Undesirable chemical reactions, such as racemization or reactions involving the lysine side chain, can consume starting materials and generate impurities.[1][2]
-
Purification Losses: Significant product loss can occur during workup and purification steps, especially during HPLC, extraction, and precipitation.[1]
Q2: Why are protecting groups necessary in peptide synthesis?
Protecting groups are essential to prevent uncontrolled polymerization and other side reactions.[3][4] By temporarily blocking the reactive functional groups on the amino acids (the α-amino group, the side chain of lysine, and the carboxylic acid group), specific and controlled formation of the peptide bond between glycine and lysine is ensured.[3][4][5] The general sequence involves:
-
Protecting the amino group of the N-terminal amino acid (Glycine) and the carboxyl group of the C-terminal amino acid (Lysine).
-
Coupling the two amino acids to form the peptide bond.
-
Deprotecting the termini of the newly formed dipeptide.[5]
Q3: What is the role of a coupling reagent?
A coupling reagent activates the carboxyl group of the N-protected amino acid (Glycine), converting it into a more reactive form, such as an active ester. This activated intermediate can then readily react with the free amino group of the other amino acid (Lysine) to form a stable amide (peptide) bond.[1]
Q4: What are common side reactions during this compound synthesis and how can they be minimized?
A common side reaction is racemization, where the stereochemistry of the amino acids is altered.[2] This can be minimized by:
-
Using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger bases.[2]
-
Minimizing the pre-activation time of the carboxylic acid before adding the amine component.[2]
-
Performing the coupling reaction at a lower temperature, such as 0°C.[2]
-
Using additives like 1-hydroxybenzotriazole (HOBt) with carbodiimide reagents.[1]
Another potential side reaction is the intramolecular cyclization of lysine to form a lactam under alkaline conditions, which can significantly reduce the yield.[1]
Troubleshooting Guide
Problem 1: My final yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution(s) |
| Inefficient Coupling | Select a High-Efficiency Coupling Reagent: Consider using modern uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP, which often provide faster reaction times and higher yields compared to classic carbodiimides like DCC.[1] HATU is particularly effective for sterically hindered couplings.[1] Optimize Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the activated carboxylic acid relative to the amine component to drive the reaction to completion.[1] Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate, reducing coupling efficiency. Use anhydrous solvents (e.g., DMF, DCM) and properly dried glassware.[1] |
| Incomplete Deprotection | Extend Deprotection Time: Increase the reaction time for the removal of protecting groups like Fmoc or Boc.[6] Repeat Deprotection Step: For difficult deprotections, performing the step twice can ensure complete removal.[6] Optimize Cleavage Cocktail: For Boc group removal, ensure the trifluoroacetic acid (TFA) cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water) to capture reactive carbocations.[6] |
| Purification Losses | Optimize Purification Method: Carefully select the purification technique (e.g., RP-HPLC) and optimize the gradient and column to achieve good separation with minimal product loss. Minimize Handling Steps: Each transfer, extraction, and precipitation step can lead to product loss. Streamline the workup process where possible. |
Problem 2: My crude sample analysis shows significant byproducts.
| Potential Cause | Recommended Solution(s) |
| Racemization | Use a Hindered Base: Opt for a sterically hindered base such as 2,4,6-trimethylpyridine (TMP).[2] Lower Reaction Temperature: Perform the coupling reaction at 0°C and allow it to slowly warm to room temperature.[1][2] Minimize Activation Time: Add the amine component as soon as the activation of the carboxylic acid is complete.[2] |
| Diketopiperazine Formation | Use a 2-chlorotrityl chloride resin: The steric hindrance of this resin makes the ester linkage less susceptible to nucleophilic attack, reducing diketopiperazine formation.[6] Dipeptide Coupling: Synthesize the protected dipeptide first and then couple it to the resin in a single step.[6] |
| Incomplete Removal of Protecting Groups | Increase Cleavage Time: Extend the duration of the TFA cleavage reaction to ensure complete removal of acid-labile protecting groups like Boc.[6] Optimize Cleavage Cocktail: Use appropriate scavengers in the cleavage mixture to prevent side reactions from released protecting groups.[6] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Gly-Lys(Boc)-OH
Objective: To synthesize the protected dipeptide Fmoc-Gly-Lys(Boc)-OH, a key intermediate for this compound.
Methodology:
-
Glycine Protection: Protect the carboxyl group of Glycine by converting it to a methyl or benzyl ester. Purify the resulting Gly-OR.[1]
-
Activation of Fmoc-Lys(Boc)-OH:
-
Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HOBt (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF.
-
Stir the mixture at 0°C for 5 minutes.[1]
-
-
Coupling:
-
Workup and Purification:
-
Once the reaction is complete, perform an appropriate aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by flash chromatography to obtain the protected dipeptide.
-
Protocol 2: Solid-Phase Synthesis of this compound
Objective: To synthesize this compound on a solid support (e.g., Wang resin).
Methodology:
-
Resin Loading:
-
Swell the Wang resin in DMF.
-
Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a suitable coupling agent (e.g., DIC/DMAP).
-
-
Fmoc Deprotection:
-
Glycine Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.[2]
-
Add DIEA (6 equivalents) to the activation mixture.[2]
-
Immediately add the activation mixture to the deprotected resin and agitate for 1-2 hours.[2]
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.[2]
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from Glycine using 20% piperidine in DMF.
-
Wash the resin with DCM and dry under vacuum.[2]
-
Add a cleavage cocktail (e.g., TFA/TIS/water) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the Lysine side chain.[2]
-
-
Purification:
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
"identifying and minimizing side-products in Glycyllysine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize side-products during Glycyllysine (Gly-Lys) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My final product shows a major impurity with a mass corresponding to a cyclic dipeptide. What is this side-product and how can I prevent it?
A1: This is likely Diketopiperazine (DKP) formation, a common side-reaction in dipeptide synthesis, especially when Glycine is at the N-terminus. The deprotected amino group of the dipeptide attacks the carbonyl group of the first amino acid, leading to cyclization and cleavage from the resin in solid-phase synthesis.
Troubleshooting Steps:
-
Immediate Coupling of the Third Amino Acid: In solid-phase peptide synthesis (SPPS), minimizing the time the deprotected dipeptide remains on the resin before the next coupling step can reduce the likelihood of cyclization.[1]
-
Use of HOBt/Oxyma: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with carbodiimide coupling agents can suppress DKP formation.[1]
-
Choice of Coupling Reagent: For the subsequent coupling step, using a milder activation method such as DIC/HOBt may reduce DKP formation compared to more reactive reagents.
Q2: My crude product analysis by HPLC-MS shows a peak with a mass of the desired product minus 128 Da. What is this impurity?
A2: This impurity is likely a deletion peptide , specifically the Glycine residue, resulting from incomplete coupling of Lysine to Glycine.
Troubleshooting Steps:
-
Double Coupling: Repeat the coupling step for the Lysine residue to ensure the reaction goes to completion.
-
Coupling Monitoring: Use a qualitative test, such as the Kaiser test or a ninhydrin test, to confirm the completion of the coupling reaction before proceeding to the next step.[1]
-
High-Efficiency Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or COMU, which are known to be effective for challenging couplings.
Q3: I am observing a peak with a mass corresponding to the target peptide +100 Da in my mass spectrum. What could be the cause?
A3: This suggests an incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from the Lysine side chain. The mass of a Boc group is 100 Da.
Troubleshooting Steps:
-
Increase Cleavage Time: Extend the duration of the cleavage reaction with trifluoroacetic acid (TFA).
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail composition is appropriate. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).[1]
-
Temperature: Gently warming the cleavage mixture (e.g., to 30-35°C) for a short period can enhance the removal of stubborn protecting groups, but exercise caution to avoid peptide degradation.
Q4: My product shows signs of racemization (presence of diastereomers). How can I minimize this?
A4: Racemization can occur at the chiral center of Lysine during the activation and coupling steps.
Troubleshooting Steps:
-
Use of Additives: The addition of HOBt or OxymaPure® with carbodiimide coupling agents is highly effective in suppressing racemization.[1]
-
Choice of Base: In Fmoc-based synthesis, using a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA) can reduce the risk of racemization.[1]
-
Appropriate Coupling Reagents: Phosphonium and aminium-type reagents (e.g., HBTU, HATU) generally lead to lower levels of racemization compared to carbodiimides alone.[1]
Q5: I am experiencing low overall yield. What are the potential causes and solutions?
A5: Low yield can result from several factors including incomplete coupling, side-reactions, and purification losses.
Troubleshooting Steps:
-
Optimize Coupling Efficiency: As detailed in Q2, ensure complete coupling at each step.
-
Minimize Side Reactions: Follow the strategies outlined for preventing DKP formation and racemization.
-
Protect the Lysine Side Chain: Ensure the ε-amino group of Lysine is adequately protected throughout the synthesis to prevent side reactions. The Boc group is standard for Fmoc-based strategies, and the Z or 2-Cl-Z group is common for Boc-based strategies.[1]
-
Purification Optimization: Carefully optimize purification conditions (e.g., HPLC gradient) to minimize product loss.
Data Presentation
The following tables summarize the impact of different coupling reagents and protecting group strategies on the yield and purity of this compound synthesis. Note: The data presented here is illustrative and compiled from general knowledge in peptide synthesis. Actual results may vary based on specific experimental conditions.
Table 1: Influence of Coupling Reagents on this compound Synthesis
| Coupling Reagent | Additive | Typical Crude Purity (%) | Common Side-products |
| DCC/HOBt | HOBt | 75-85 | Dicyclohexylurea (DCU), Racemization |
| HBTU/DIPEA | - | 85-95 | Lower risk of racemization |
| HATU/DIPEA | - | >90 | Very low racemization, effective for difficult couplings |
| DIC/Oxyma | OxymaPure® | 80-90 | Lower risk of racemization |
Table 2: Comparison of Protecting Group Strategies for this compound Synthesis
| Strategy | Nα-Protecting Group (Gly) | ε-Amino Protecting Group (Lys) | Deprotection Conditions (Nα) | Final Cleavage | Potential Side-reactions |
| Fmoc/tBu | Fmoc | Boc | 20% Piperidine in DMF | TFA-based cocktail | Diketopiperazine formation |
| Boc/Z | Boc | Z (Benzyloxycarbonyl) | TFA in DCM | HF or TFMSA | Acid-sensitive side reactions |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Wang resin.
1. Resin Swelling:
-
Swell Fmoc-Gly-Wang resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a ninhydrin test to monitor coupling completion. If the test is positive, recouple.
-
Wash the resin thoroughly with DMF (5 x 1 min).
4. Final Fmoc Deprotection:
-
Repeat step 2 to deprotect the N-terminus of Lysine.
5. Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) (3 x 1 min) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
6. Purification:
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of this compound (Boc/Z Strategy)
This protocol describes the synthesis of this compound in solution.
1. Protection of Amino Acids:
-
Prepare Nα-Boc-Glycine and Nε-Z-L-Lysine methyl ester hydrochloride using standard literature procedures.
2. Peptide Coupling:
-
Dissolve Nα-Boc-Glycine (1.1 eq.), Nε-Z-L-Lysine methyl ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Lys(Z)-OMe.
3. Deprotection:
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of 50% TFA in DCM and stir for 2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure.
-
Saponification: Dissolve the resulting oil in methanol and add 1 M NaOH. Stir for 2 hours at room temperature. Neutralize the solution with 1 M HCl.
-
Z-Group Deprotection: The Nε-Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).
4. Purification:
-
Purify the final product by recrystallization or ion-exchange chromatography.
Visualizations
References
Glycyllysine Technical Support Center: Long-Term Storage & Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Glycyllysine. Adherence to these recommendations is crucial for maintaining the integrity, stability, and performance of the dipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, lyophilized this compound should be stored at temperatures of -20°C or lower in a tightly sealed container to protect it from moisture and light.[1][2][3][4] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further minimize potential degradation from atmospheric components.
Q2: How should I handle lyophilized this compound upon receiving it?
A2: Lyophilized peptides can be shipped at ambient temperatures and are generally stable for several days to weeks at room temperature.[3] However, for long-term storage, it is recommended to place them at -20°C or -80°C.[3] this compound, containing glycine, may be hygroscopic, meaning it can absorb moisture from the air.[3][5] To prevent condensation upon opening, it is critical to allow the vial to equilibrate to room temperature in a desiccator before use.[2][4]
Q3: What are the primary factors that can compromise the stability of this compound?
A3: The main factors that can accelerate the degradation of this compound are:
-
Moisture: Water can facilitate the hydrolytic cleavage of the peptide bond.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[2]
-
Light: Exposure to UV light can degrade the peptide.[2]
-
pH: Storing solutions outside the optimal pH range of 5-6 can promote degradation.[2]
Q4: How long can I store this compound solutions?
A4: Peptide solutions are significantly less stable than the lyophilized powder.[2][3] For reconstituted this compound, it is recommended to:
-
Use sterile buffers, with an optimal pH between 5 and 6.[2]
-
Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[2][4]
-
Store aliquots at -20°C or colder.[2] In general, peptide solutions may be stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to one year at -80°C.[3]
Q5: What are the potential degradation pathways for this compound?
A5: The most common degradation pathway for this compound is the hydrolysis of the peptide bond between the glycine and lysine residues, which results in the formation of the individual amino acids.[1][6] Additionally, the primary amine on the lysine side chain can undergo modifications.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of potency | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.[1][2] 2. Perform Purity Analysis: Use a stability-indicating method like HPLC to analyze the purity of the stored this compound and compare it to a fresh standard.[1] Look for new peaks or a decrease in the main peak area. 3. Check for Hydrolysis: The presence of peaks corresponding to glycine and lysine suggests hydrolysis due to moisture contamination.[1] |
| Difficulty dissolving lyophilized this compound | The peptide has absorbed moisture and clumped together. | 1. Proper Equilibration: Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2] 2. Use a Fresh Vial: If clumping has already occurred, the peptide may be partially degraded, and it is advisable to use a new vial.[2] |
| Variability between different batches | Inconsistent handling or storage of different lots. | 1. Review Certificates of Analysis (CoA): Compare the initial purity and impurity profiles of the different batches.[1] 2. Standardize Procedures: Ensure all lab personnel follow the same protocols for storing, handling, and preparing this compound solutions.[1] |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Long-Term Storage (Solid) | ≤ -20°C | [1][2][3][4] |
| Short-Term Storage (Solid) | Room temperature (days to weeks) or 4°C | [3][4] |
| Solution Storage | -20°C or -80°C (aliquoted) | [2][3] |
| Optimal pH for Solutions | 5 - 6 | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile water or a buffer at pH 5-6) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter.
-
-
Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for various time points (e.g., 2, 4, 8 hours).[6]
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and incubate at 60°C for various time points (e.g., 24, 48, 72 hours).[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.[1][6]
-
Thermal Degradation: Heat the solid powder at an elevated temperature (e.g., 80°C) for 48 hours.[1]
-
Photostability: Expose the solid powder to light according to ICH Q1B guidelines.[1]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm).
-
Analysis: Inject the stressed samples and a non-stressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Glycyl-lysine and Lysyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sequence of amino acids in a peptide is a critical determinant of its biological function. Even in simple dipeptides, the order of constituent residues can significantly influence their interaction with biological targets, stability, and overall efficacy. This guide explores the potential differences in the biological activities of two isomeric dipeptides: Glycyl-lysine and Lysyl-glycine. While both are composed of L-lysine and glycine, the position of the N-terminal and C-terminal amino acid can lead to distinct physicochemical properties and biological effects.
Upon oral ingestion, dipeptides like Glycyl-lysine and Lysyl-glycine are primarily transported into intestinal enterocytes by the peptide transporter 1 (PepT1). Inside the enterocytes, they are expected to be rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, L-lysine and L-glycine.[1] Consequently, the systemic biological effects are largely attributed to the individual actions of lysine and glycine.[1] However, the stability of the dipeptide bond can influence their bioavailability and potential for intact dipeptides to reach circulation. Studies have shown that dipeptides with an N-terminal glycine residue tend to have greater stability against hydrolysis in plasma. This suggests that Glycyl-lysine may possess a longer half-life compared to Lysyl-glycine, a critical factor for any potential biological activity of the intact dipeptide.
Predicted Biological Activities Based on Constituent Amino Acids
The biological activities of Glycyl-lysine and Lysyl-glycine are likely influenced by the individual properties of L-lysine and glycine. L-lysine is an essential amino acid known for its role in protein structure, calcium absorption, and carnitine synthesis, with potential antiviral and anti-inflammatory properties. Glycine, the simplest amino acid, acts as a neurotransmitter and has demonstrated cytoprotective, anti-inflammatory, and immunomodulatory effects. The differential positioning of these amino acids in Glycyl-lysine and Lysyl-glycine could lead to variations in their receptor binding, enzymatic susceptibility, and overall biological effects.
Comparative Data Summary
The following table summarizes the predicted biological activities and physicochemical properties of Glycyl-lysine and Lysyl-glycine. The quantitative data is hypothetical and serves as an example of how results could be presented from future comparative studies.
| Parameter | Glycyl-lysine (Gly-Lys) | Lysyl-glycine (Lys-Gly) | Reference Experimental Protocol |
| Predicted Biological Activity | |||
| Anti-inflammatory Activity (IC50) | Predicted to be more potent due to potentially higher stability. (e.g., 150 µM) | Predicted to be less potent. (e.g., 250 µM) | Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages |
| Antioxidant Activity (EC50) | Predicted to have moderate activity. (e.g., 500 µM) | Predicted to have moderate activity. (e.g., 550 µM) | DPPH Radical Scavenging Assay |
| Cell Proliferation Effect | May support cell growth due to lysine and glycine content. | May support cell growth due to lysine and glycine content. | MTT Assay on relevant cell lines (e.g., fibroblasts, immune cells) |
| Predicted Physicochemical & Pharmacokinetic Properties | |||
| Plasma Stability (t1/2) | Predicted to be higher due to N-terminal glycine. | Predicted to be lower. | In vitro plasma incubation followed by LC-MS analysis |
| PepT1 Transporter Affinity (Km) | Expected to be a substrate. | Expected to be a substrate. | Caco-2 cell uptake assay |
| Susceptibility to Dipeptidases | Predicted to be lower. | Predicted to be higher. | Incubation with purified dipeptidases |
Experimental Protocols
To elucidate the differences in the biological activities of Glycyl-lysine and Lysyl-glycine, a series of comparative in vitro and in vivo experiments are proposed.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This assay assesses the ability of the dipeptides to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the dipeptides for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of nitric oxide inhibition and determine the IC50 value for each dipeptide.
-
Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the ability of the dipeptides to donate a hydrogen atom or electron to the stable DPPH radical.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the dipeptides.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each dipeptide.
-
In Vitro Plasma Stability Assay
This assay determines the half-life of the dipeptides in plasma.
-
Protocol:
-
Prepare stock solutions of Glycyl-lysine and Lysyl-glycine.
-
Incubate the dipeptides at a final concentration (e.g., 10 µM) with fresh human or rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent dipeptide using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) of each dipeptide.
-
Signaling Pathways and Experimental Workflows
The biological effects of Glycyl-lysine and Lysyl-glycine, primarily through their constituent amino acids, may involve the modulation of key signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation.
Figure 1: Proposed signaling pathway for Glycyl-lysine and Lysyl-glycine.
Figure 2: Proposed experimental workflow for comparing Gly-Lys and Lys-Gly.
Conclusion
While both Glycyl-lysine and Lysyl-glycine are expected to deliver their constituent amino acids, L-lysine and glycine, systemically, the subtle difference in their amino acid sequence may lead to significant variations in their biological profiles. The potentially greater stability of Glycyl-lysine due to its N-terminal glycine residue is a key hypothesis that warrants experimental investigation. The proposed experimental protocols and workflows in this guide offer a framework for future research to directly compare the biological activities of these two dipeptides. Such studies are crucial for elucidating their specific functions and exploring their potential therapeutic applications in drug development and clinical nutrition.
References
A Comparative Analysis of Glycyllysine with Other Dipeptides: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Comparative Performance of Glycyllysine
This publication provides a detailed comparative analysis of the dipeptide Glycyl-L-lysine (Gly-Lys) against other notable dipeptides, including Glycyl-L-alanine (Gly-Ala) and L-Carnosine (β-alanyl-L-histidine). This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough examination of their antioxidant and anti-inflammatory properties, cellular uptake mechanisms, and associated signaling pathways. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Executive Summary
Glycyl-L-lysine, a dipeptide composed of glycine and lysine, is a molecule of significant interest due to the biological activities of its constituent amino acids. While direct extensive research on the dipeptide itself is emerging, valuable insights can be drawn from studies on the closely related and well-researched tripeptide Glycyl-L-histidyl-L-lysine (GHK), for which Glycyl-L-lysine forms a core component. This guide synthesizes available data to compare Glycyl-L-lysine's performance with other dipeptides, providing a foundation for future research and development.
Comparative Performance Data
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities, as well as the cellular uptake kinetics of this compound and other dipeptides. It is important to note that much of the data for this compound's bioactivity is inferred from studies on the tripeptide GHK.
Table 1: Comparative Antioxidant Activities
| Dipeptide/Tripeptide | Assay | IC50 Value | Reference Compound | Reference |
| GHK (as proxy for Gly-Lys) | Hydroxyl Radical Scavenging | ~250 µM | Carnosine (~500 µM), GSH (>1000 µM) | [1] |
| L-Carnosine | Hydroxyl Radical Scavenging | ~500 µM | GHK (~250 µM), GSH (>1000 µM) | [1] |
| L-Carnosine | DPPH Radical Scavenging | >30 mM | Ascorbic Acid (~0.05 mM) | |
| Glycyl-L-alanine | Not available | Not available | Not available |
IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparative Anti-inflammatory Activities
| Dipeptide/Related Compound | Model System | Key Findings | Signaling Pathway | Reference |
| GHK (as proxy for Gly-Lys) | Human Dermal Fibroblasts | Decreased TNF-α-dependent IL-6 secretion. | Not specified | [2] |
| L-Carnosine | LPS-stimulated Macrophages | Decreased IL-1β and IL-6 expression; a-regulated TGF-β1. | Down-regulation of NF-κB | [3] |
| L-Carnosine | Mesangial Cells | Reduced phosphorylation of ERK1/2 and p38 MAPK. | MAPK pathway | [4] |
| Glycine | Differentiated 3T3-L1 Adipocytes | Interfered with TNF-α-stimulated NF-κB activation. | NF-κB pathway | [5] |
| Glycyl-L-alanine | Not available | Not available | Not available |
Table 3: Comparative Cellular Uptake Kinetics
| Dipeptide | Transporter | Cell Line/System | Kinetic Parameters (Km) | Reference |
| Gly-Lys | PepT1 | Zebrafish | Relatively high affinity | [6] |
| L-Carnosine | PEPT2 | Primary Rat Cortical Neurons | 119 µM | [7] |
| L-Carnosine | PEPT2 | SKPT cells (kidney) | Apical: 49 µM, Basolateral: 108 µM | [8] |
| L-Carnosine | hPepT1 | Caco-2 cells | Apical: 2.48 mM, Basolateral: 7.21 mM | [9] |
| Gly-Ala | Not specified | Not specified | Not available |
Km: The Michaelis constant, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the dipeptide samples in a suitable solvent.
-
In a 96-well plate, add 100 µL of the dipeptide solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dipeptide.
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the dipeptide samples.
-
Add 10 µL of the dipeptide solution to 1 mL of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The dipeptide competes with ferrozine for the ferrous ions. A decrease in the formation of the red-colored ferrozine-Fe²⁺ complex indicates metal chelating activity.
Protocol:
-
Prepare solutions of the dipeptide samples at various concentrations.
-
In a reaction tube, mix 50 µL of the sample solution with 10 µL of 2 mM FeCl₂.
-
Initiate the reaction by adding 20 µL of 5 mM ferrozine.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
A control is prepared using the solvent instead of the sample.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, representing the concentration of the dipeptide that chelates 50% of the ferrous ions, is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of dipeptides are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and experimental workflows.
Dipeptide-Mediated Anti-inflammatory Signaling
Caption: Proposed anti-inflammatory signaling pathways of dipeptides.
Cellular Uptake of Dipeptides via PEPT1/PEPT2
Caption: General workflow for cellular uptake of dipeptides.
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant assays.
Conclusion
This comparative guide provides a valuable resource for understanding the performance of Glycyl-L-lysine in relation to other dipeptides. While direct comparative data for Glycyl-L-lysine is still somewhat limited, the available evidence, particularly from studies on GHK, suggests it possesses significant antioxidant and potential anti-inflammatory properties. Further research is warranted to fully elucidate the specific activities and mechanisms of Glycyl-L-lysine and to explore its therapeutic potential. The detailed experimental protocols and visual diagrams presented herein are intended to support and facilitate these future investigations.
References
- 1. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Pro-Oxidant and Pro-Inflammatory Activities of M1 Macrophages by the Natural Dipeptide Carnosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes [pubmed.ncbi.nlm.nih.gov]
- 7. An assessment of the transport mechanism and intraneuronal stability of L-carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport Mechanisms of Carnosine in SKPT Cells: Contribution of Apical and Basolateral Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport characteristics of L-carnosine and the anticancer derivative 4-toluenesulfonylureido-carnosine in a human epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Glycyl-L-lysine on Cell Proliferation: A Comparative Guide
Introduction
Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and lysine. While research has extensively explored the roles of its constituent amino acids and other peptides in cellular processes, the specific effects of Glycyl-L-lysine on cell proliferation remain an area of active investigation. This guide provides a comparative analysis of the potential effects of Glycyl-L-lysine on cell proliferation, drawing upon existing data for related molecules. It also details standard experimental protocols to validate these effects and outlines potential signaling pathways that may be involved. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity of dipeptides.
Comparative Analysis of Dipeptide Effects on Cell Proliferation
Direct quantitative data on the effect of Glycyl-L-lysine on cell proliferation is limited in publicly available literature. However, by examining the effects of its constituent amino acids and other dipeptides, we can form hypotheses about its potential activity. The following table summarizes findings for related compounds to provide a basis for comparison.
| Dipeptide/Amino Acid | Cell Line | Assay | Concentration | Observed Effect on Proliferation | Source |
| Glycine | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability compared to control.[1] | [1] |
| Glycine | Mouse Pancreatic Islets | Ki67 Staining | 1 mM | Stimulated the proliferation of β and α cells.[2] | [2] |
| L-lysine | Bovine Primary Mammary Epithelial Cells | - | 0.7 mM | Significantly promoted cell proliferation.[3] | [3] |
| L-lysine | HTLV-1 positive and negative malignant cell lines | DNA flow cytometry | Non-cytotoxic concentrations | Anti-proliferative effect, increase in the preG(1) phase and a decrease in the S phase of the cell cycle.[4] | [4] |
| Gly-Leu | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability compared to control, Gly, and Gly-Gly.[1][5] | [1][5] |
| Gly-Gly | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability compared to control.[1][5] | [1][5] |
| Lys-Lys | Suckling Piglets (in vivo) | Intestinal Morphology | 0.1%, 1%, 5% | No significant effect on growth performance.[6] | [6] |
| Gly-His-Lys (GHK) | Human KB and HeLa cells | Cell Growth Assay | Not specified | Stimulated growth in serum-limited medium.[7] | [7] |
Experimental Protocols
To validate the effect of Glycyl-L-lysine on cell proliferation, a series of well-established assays can be employed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Glycyl-L-lysine and control substances (e.g., vehicle, other dipeptides).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Compare the absorbance values of treated cells to the control to determine the effect on cell viability.
-
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporated BrdU can be detected using specific antibodies.
-
Protocol:
-
Cell Culture and Treatment: Culture cells with Glycyl-L-lysine for the desired duration.
-
BrdU Labeling: For the final 2-24 hours of culture, add a BrdU labeling solution to the medium.[5]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add a primary antibody that specifically recognizes BrdU.[5]
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[5] A substrate is then added to produce a colorimetric or fluorescent signal.
-
Measurement: Quantify the signal using a microplate reader.
-
Analysis: Compare the signal from treated cells to the control to determine the rate of DNA synthesis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of Glycyl-L-lysine on cell proliferation.
Caption: A generalized workflow for in vitro cell proliferation experiments.
Potential Signaling Pathway
Glycine and lysine, the constituent amino acids of Glycyl-L-lysine, are known to influence cell proliferation through various signaling pathways, most notably the mTOR pathway. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Potential activation of the mTOR pathway by Glycyl-L-lysine.
Discussion
The constituent amino acids of Glycyl-L-lysine, glycine and lysine, have been shown to promote cell proliferation in various cell types.[2][3][8] Glycine can enhance satellite cell proliferation by activating the mTORC1 pathway.[8] Similarly, lysine is required for growth factor-induced mTORC1 activation and promotes the proliferation of bovine primary mammary epithelial cells through the ERK1/2-CDK1-mTOR signaling pathway.[3][9]
Conversely, some studies indicate that L-lysine can have anti-proliferative effects, particularly in cancer cell lines, by inducing apoptosis and causing cell cycle arrest.[4] The dipeptide Lys-Lys did not show a significant effect on the growth performance of suckling piglets in one study.[6]
Given these varied effects, it is plausible that Glycyl-L-lysine could either promote or inhibit cell proliferation depending on the cell type, concentration, and the specific experimental conditions. The provided experimental protocols and the hypothetical signaling pathway offer a framework for systematically investigating the precise biological role of this dipeptide. Further research is necessary to elucidate the specific mechanisms of action of Glycyl-L-lysine and its potential as a modulator of cell proliferation.
References
- 1. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. Lysine promotes proliferation and β-casein synthesis through the SLC6A14-ERK1/2-CDK1-mTOR signaling pathway in bovine primary mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-L-histidyl-L-lysine, a growth promoting factor for human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine Enhances Satellite Cell Proliferation, Cell Transplantation, and Oligonucleotide Efficacy in Dystrophic Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard of Negative Controls in Peptide Experiments: A Comparative Guide
In the realm of peptide research, validating the specificity of a bioactive peptide's effect is paramount. A well-designed experiment hinges on the use of appropriate negative controls to ensure that the observed biological activity is a direct consequence of the specific peptide sequence and not an artifact of its physicochemical properties. This guide provides a comprehensive comparison of the ideal negative control, the scrambled peptide, with a simple dipeptide, Glycyl-L-lysine, and furnishes researchers with the necessary data and protocols to make informed decisions for their experimental designs.
The Critical Role of a Negative Control
A negative control in a peptide experiment serves to distinguish sequence-specific biological effects from non-specific interactions. An ideal negative control should possess similar physical and chemical properties to the active peptide, such as molecular weight, charge, and amino acid composition, but lack the specific sequence motif required for biological activity. This allows researchers to confidently attribute any observed effects of the active peptide to its unique sequence.
Scrambled Peptides: The Undisputed Gold Standard
The most rigorous and widely accepted negative control in peptide research is a scrambled peptide . A scrambled peptide is synthesized with the exact same amino acid composition as the bioactive peptide, but the sequence of the amino acids is randomized.
Key Advantages of Scrambled Peptides:
-
Identical Amino Acid Composition: Ensures that the overall charge, hydrophobicity, and molecular weight are nearly identical to the active peptide, minimizing non-specific effects related to these properties.
-
Demonstrates Sequence Specificity: A lack of activity with the scrambled peptide provides strong evidence that the biological effect of the active peptide is dependent on its specific linear sequence.
-
Reduces Potential for Off-Target Effects: By using a randomized sequence, the likelihood of the scrambled peptide coincidentally having a different, unintended biological activity is minimized.
Glycyl-L-lysine: A Questionable Alternative
Glycyl-L-lysine (Gly-Lys) is a simple dipeptide. While it might be considered as a negative control due to its peptidic nature and relatively simple structure, its use is fraught with potential complications that can compromise the integrity of experimental results.
Significant Limitations of Glycyl-L-lysine as a Negative Control:
-
Dissimilar Physicochemical Properties: Glycyl-L-lysine will have a significantly different molecular weight, charge distribution, and overall structure compared to most bioactive peptides, which are typically longer.
-
Potential for Biological Activity: The constituent amino acids, glycine and lysine, are not biologically inert. Glycine is a neurotransmitter and has been shown to have cytoprotective and modulatory effects in various non-neuronal cells.[1][2] L-lysine has demonstrated antimicrobial properties.[3] Furthermore, the closely related tripeptide, Glycyl-L-histidyl-L-lysine (GHK), is a known growth factor with a range of biological activities.[4][5][6] This inherent bioactivity makes simple peptides poor choices for inert controls.
Quantitative Comparison: Bioactive Peptide vs. Scrambled Control
To illustrate the importance of a proper negative control, the following tables present hypothetical but realistic quantitative data from common peptide activity assays. These tables compare the effects of a hypothetical bioactive peptide, "Peptide-X," with its scrambled counterpart.
Table 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | - | 100% |
| Peptide-X | 10 | 150% |
| Peptide-X | 50 | 210% |
| Scrambled Peptide-X | 10 | 102% |
| Scrambled Peptide-X | 50 | 99% |
Table 2: Kinase Inhibition Assay
This assay measures the ability of a peptide to inhibit the activity of a specific kinase.
| Treatment | Concentration (µM) | Kinase Activity (% of Vehicle Control) |
| Vehicle Control | - | 100% |
| Peptide-X | 1 | 45% |
| Peptide-X | 10 | 15% |
| Scrambled Peptide-X | 1 | 98% |
| Scrambled Peptide-X | 10 | 95% |
Table 3: Competitive Binding Assay
This assay measures the ability of a peptide to compete with a known ligand for binding to a receptor.
| Competitor | Concentration (nM) | Ligand Binding (% of Control) |
| No Competitor | - | 100% |
| Peptide-X | 10 | 55% |
| Peptide-X | 100 | 20% |
| Scrambled Peptide-X | 10 | 97% |
| Scrambled Peptide-X | 100 | 96% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the bioactive peptide and the scrambled negative control peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Kinase Inhibition Assay Protocol
-
Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate for the kinase, and the buffer.
-
Inhibitor Addition: Add the bioactive peptide or the scrambled negative control peptide at various concentrations to the wells. Include a vehicle-only control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of remaining ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control.
Competitive Binding Assay Protocol
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor and coat them onto a 96-well plate.
-
Competitor Addition: Add the bioactive peptide or the scrambled negative control peptide at various concentrations to the wells.
-
Labeled Ligand Addition: Add a constant concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled) that is known to bind to the receptor.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
Data Analysis: Calculate the percentage of specific binding in the presence of the competitor peptides compared to the binding in the absence of any competitor.
Visualizing the Logic: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams created using the DOT language illustrate the experimental logic and a hypothetical signaling pathway.
Caption: Experimental workflow comparing different peptide controls.
Caption: Hypothetical signaling pathway activated by a bioactive peptide.
Conclusion and Recommendation
The selection of an appropriate negative control is a critical determinant of the validity and interpretability of peptide-based research. The evidence overwhelmingly supports the use of a scrambled peptide as the gold standard negative control. Its identical amino acid composition to the bioactive peptide ensures that any observed differences in activity can be confidently attributed to the specific peptide sequence.
Conversely, the use of simple dipeptides like Glycyl-L-lysine as a negative control is strongly discouraged. The potential for inherent biological activity of its constituent amino acids and the significant physicochemical differences from the peptide of interest can lead to ambiguous and potentially misleading results. For robust and publishable data, researchers should always opt for a scrambled peptide control to unequivocally demonstrate the sequence-specific effects of their bioactive peptide.
References
- 1. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification of bioactive peptides: A systematic benchmark of models and encodings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycyl-L-histidyl-L-lysine, a growth promoting factor for human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyllysine Analogs: A Comparative Guide to Efficacy in Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional efficacy of Glycyllysine analogs is paramount for advancing therapeutics in wound healing, tissue regeneration, and anti-aging. This guide provides an objective comparison of this compound analogs, supported by available experimental data, to delineate their performance in key functional assays.
The tripeptide Glycyl-L-histidyl-L-lysine (GHK) and its analogs are renowned for their roles in stimulating crucial regenerative pathways. The complexation of GHK with copper (GHK-Cu) is often considered to enhance its biological activity. Modifications to the GHK sequence, such as the addition of D-alanine (GHK-D-Ala) or biotinylation (Boc-GHK), have been explored to improve stability and efficacy. This guide summarizes the available quantitative data on the performance of these analogs in promoting wound healing, collagen synthesis, and angiogenesis.
Comparative Efficacy in Functional Assays
The following table provides a summary of the quantitative data available for different this compound analogs across various functional assays. It is important to note that the data is compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.
| Analog | Assay | Cell Type | Concentration | Result |
| GHK-Cu | Collagen Synthesis | Human Dermal Fibroblasts | 0.01 - 100 nM | Significant increase in collagen production after 96 hours.[1] |
| Human Fibroblasts | 1 nM | Peak stimulation of collagen synthesis.[1] | ||
| Human Fibroblasts | Not Specified | 70% increase in collagen synthesis (in combination with LED irradiation).[1][2] | ||
| GHK-D-Ala | Wound Healing | Rat Model (in vivo) | 0.5 µg/kg/day | 3.2–5.3 times increase in Relative Wound Healing Coefficient on day 3.[3] |
| Rat Model (in vivo) | 1.5 µg/kg/day | Less pronounced beneficial effects compared to the 0.5 µg/kg dose.[3] | ||
| D-Ala-GHK | Wound Healing | Rat Model (in vivo) | 0.5 µg/kg/day | 3.2–5.3 times increase in Relative Wound Healing Coefficient on day 3.[3] |
| Boc-GHK | Wound Healing | Rat Model (in vivo) | Not Specified | Improved wound contraction and increased cell proliferation compared to control.[4] |
| GHK | Wound Healing | Rat Model (in vivo) | 0.5 & 1.5 µg/kg/day | No significant effect on the Relative Wound Healing Coefficient on day 3.[3] |
Experimental Protocols
Detailed methodologies for the key functional assays are crucial for the interpretation and replication of results.
In Vitro Wound Healing (Scratch) Assay
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Plate cells (e.g., fibroblasts, keratinocytes) in a multi-well plate at a density that forms a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, create a scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the this compound analog at various concentrations. A vehicle control should be included.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure. The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100.
Collagen Synthesis Assay
This assay quantifies the amount of new collagen produced by cells in culture.
Protocol:
-
Cell Culture: Culture fibroblasts in a multi-well plate until they reach a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing the this compound analogs at various concentrations.
-
Labeling (Optional): To specifically measure newly synthesized collagen, a radiolabeled amino acid precursor like ³H-proline can be added to the medium.
-
Harvesting: After a defined incubation period (e.g., 24-72 hours), harvest both the cell layer and the culture medium.
-
Collagen Quantification:
-
Sirius Red Staining: This colorimetric method involves staining the collagen in the samples with Sirius Red dye. The dye-collagen complex is then eluted, and the absorbance is measured to determine the collagen concentration against a standard curve.
-
Hydroxyproline Assay: As hydroxyproline is an amino acid largely specific to collagen, its quantification in hydrolyzed samples provides a measure of total collagen content.
-
ELISA: Specific enzyme-linked immunosorbent assays can be used to quantify different types of collagen (e.g., Type I, Type III).
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: Coat the wells of a multi-well plate with a basement membrane extract (e.g., Matrigel®). Allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix.
-
Treatment: Add culture medium containing the this compound analogs at various concentrations to the wells.
-
Incubation: Incubate the plate for a period of 4 to 24 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube network using a phase-contrast or fluorescence microscope.
-
Quantification: Analyze the images to quantify various parameters of angiogenesis, such as the number of tubes, tube length, and number of branch points. This can be done manually or using automated image analysis software.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through complex signaling pathways. GHK-Cu, for instance, is known to modulate the expression of genes involved in tissue remodeling and influence the synthesis of extracellular matrix components.
Caption: Signaling pathway of this compound analogs.
The general workflow for evaluating the efficacy of this compound analogs in these functional assays follows a standardized process from compound preparation to data analysis.
Caption: General experimental workflow for functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of GHK peptide and its structural analogues on dynamics of healing and bacterial contamination of infected wound [journal.hep.com.cn]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
"mass spectrometry for the validation of Glycyllysine peptide sequence"
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a peptide's amino acid sequence is a critical checkpoint in ensuring its identity, purity, and biological function. The dipeptide Glycyllysine (Gly-Lys), a fundamental component in various biological studies and pharmaceutical development, is no exception. This guide provides an objective comparison of the primary analytical techniques used for the sequence validation of this compound: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the performance of each method, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
At a Glance: Comparison of Peptide Sequence Validation Methods
The choice of a sequence validation technique is often a trade-off between sensitivity, throughput, the level of structural detail required, and the nature of the sample. Mass spectrometry has become a cornerstone for its speed and sensitivity, while Edman degradation, though lower in throughput, offers high confidence for N-terminal sequencing. NMR spectroscopy provides the most detailed structural information but requires larger sample quantities.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Fragmentation of the peptide and deduction of the sequence from the fragment ion masses. | Sequential removal and identification of N-terminal amino acids.[1][2] | Determination of the peptide's structure in solution by analyzing the magnetic properties of its atomic nuclei. |
| Primary Use Case | High-throughput sequence confirmation and identification of unknown peptides. | N-terminal sequencing of purified peptides.[3] | Detailed 3D structural elucidation and confirmation of covalent structure. |
| Sensitivity | High (picomole to femtomole) | Moderate (10-100 picomole)[4] | Low (milligram)[5] |
| Throughput | High | Low (stepwise process)[6] | Low |
| Sequence Length | Suitable for short to medium peptides (up to 30-40 residues for de novo). | Limited to ~30-50 residues due to cumulative inefficiencies.[4] | Most effective for small peptides and proteins (<30 kDa).[1] |
| Sample Purity | Tolerant to complex mixtures. | Requires a highly purified sample.[7] | Requires a highly purified sample. |
| N-terminal Modification | Can be identified. | Not suitable for blocked N-termini.[4] | Can be characterized. |
| Turnaround Time | Fast (minutes to hours) | Slow (hours to days)[6] | Slow (hours to days) |
Mass Spectrometry: The Gold Standard for High-Throughput Validation
Tandem mass spectrometry (MS/MS) is the preeminent technique for peptide sequencing due to its exceptional sensitivity, speed, and versatility. The method involves ionizing the peptide, selecting the precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the mass-to-charge ratios (m/z) of the resulting fragment ions.[8]
The fragmentation of the peptide backbone predominantly occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.[9]
For this compound (Gly-Lys), the expected singly charged precursor ion ([M+H]⁺) would have an m/z of approximately 204.25. Upon fragmentation, the following primary b- and y-ions would be expected:
| Ion Type | Sequence | Calculated m/z |
| b₁ | Gly | 58.06 |
| y₁ | Lys | 147.20 |
The presence of these specific fragment ions in the MS/MS spectrum provides strong evidence for the Gly-Lys sequence.
De Novo Sequencing with Mass Spectrometry
For unknown peptides or to confirm a sequence without relying on a database, de novo sequencing is employed. This approach pieces together the amino acid sequence directly from the fragmentation spectrum by calculating the mass differences between adjacent peaks.[10][11]
Enhanced Confidence with Isotopic Labeling
To achieve the highest level of confidence in sequence validation, stable isotope-labeled amino acids can be incorporated during peptide synthesis. For example, using a ¹³C-labeled Glycine would result in a predictable mass shift in the precursor ion and any fragment ions containing that residue. This internal standard provides an unambiguous signature for the presence and position of the labeled amino acid.
Experimental Protocol: Tandem Mass Spectrometry of this compound
-
Sample Preparation: Dissolve the synthesized this compound peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to a concentration of approximately 10 pmol/µL.
-
Instrumentation: Utilize an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of this compound ([M+H]⁺ at m/z ≈ 204.25).
-
MS/MS Scan: Isolate the precursor ion and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting MS/MS spectrum for the presence of the characteristic b₁ (m/z ≈ 58.06) and y₁ (m/z ≈ 147.20) fragment ions.
Workflow for Mass Spectrometry-based Validation of this compound.
Edman Degradation: The Classic Approach for N-Terminal Sequencing
Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[4] The process involves three key steps:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
For this compound, the first cycle of Edman degradation would yield PTH-Glycine. The remaining peptide, Lysine, would then be subjected to a second cycle to yield PTH-Lysine. This sequential identification provides direct evidence of the amino acid sequence.
While highly accurate, Edman degradation is a low-throughput method and is limited to peptides with a free N-terminus and a practical length of up to 30-50 residues due to cumulative reaction inefficiencies.[4][6]
Experimental Protocol: Edman Degradation of this compound
-
Sample Preparation: A purified sample of this compound (10-100 picomoles) is loaded onto a protein sequencer.[4]
-
Cycle 1 (Glycine):
-
The peptide is reacted with PITC.
-
The derivatized N-terminal Glycine is cleaved with TFA.
-
The resulting PTH-Glycine is transferred to an HPLC system for identification.
-
-
Cycle 2 (Lysine):
-
The remaining Lysine is subjected to the same coupling and cleavage steps.
-
The resulting PTH-Lysine is identified by HPLC.
-
-
Data Analysis: The sequence is determined by the order of the identified PTH-amino acids.
Workflow for Edman Degradation of this compound.
NMR Spectroscopy: Unveiling the 3D Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptide sequence validation, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are particularly useful. These techniques identify protons that are coupled through chemical bonds, allowing for the assignment of signals to specific amino acid residues.
For this compound, the distinct patterns of spin-spin couplings for the protons in the Glycine and Lysine residues can be identified and connected, confirming the sequence. While NMR provides unparalleled structural detail, it is the least sensitive of the three methods, typically requiring milligram quantities of a highly purified sample.[1][5]
Experimental Protocol: 2D NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
2D NMR (COSY/TOCSY): Perform 2D COSY and TOCSY experiments to establish proton-proton connectivities within each amino acid residue.
-
Data Analysis: Assign the observed spin systems to Glycine and Lysine based on their characteristic chemical shifts and coupling patterns. The connectivity between the alpha-proton of Glycine and the amide proton of Lysine would confirm the peptide bond and the sequence.
Workflow for NMR-based Validation of this compound.
Conclusion
The validation of the this compound peptide sequence can be confidently achieved using mass spectrometry, Edman degradation, or NMR spectroscopy.
-
Mass spectrometry is the method of choice for rapid, high-sensitivity confirmation and is indispensable for high-throughput applications. The use of isotopic labeling with mass spectrometry provides the highest degree of certainty in sequence validation.
-
Edman degradation offers a robust, albeit slower, method for unambiguous N-terminal sequence determination of purified peptides.
-
NMR spectroscopy , while requiring larger sample amounts, provides the most comprehensive structural information, confirming not only the primary sequence but also the covalent structure and conformation in solution.
Ultimately, the selection of the most suitable technique will depend on the specific requirements of the research, including the available sample amount, the desired throughput, and the level of structural detail needed. In many cases, a combination of these methods can provide a complementary and comprehensive validation of a synthetic peptide's identity and purity.
References
- 1. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Showing Compound Glycyl-Lysine (FDB111881) - FooDB [foodb.ca]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. nmr-bio.com [nmr-bio.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 11. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Analytical Methods for Confirming Glycyllysine Purity
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Glycyllysine is paramount for the reliability of experimental results and the safety and efficacy of therapeutic applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for purity assessment often involves a trade-off between resolution, speed, specificity, and the nature of the information required. The following table summarizes the performance of common analytical methods for peptide purity analysis.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation | Hydrophobicity | Charge-to-size ratio | Mass-to-charge ratio | Nuclear spin properties in a magnetic field |
| Primary Application | Purity determination and quantification | Orthogonal purity assessment, chiral separations | Molecular weight confirmation and impurity identification | Structural elucidation and confirmation, quantification |
| Typical Purity Determination (%) | >98% | >98% | Primarily qualitative for purity, quantitative with standards | Quantitative by integration against a certified standard |
| Resolution of Impurities | High | Very High | N/A (identifies by mass) | Varies; can resolve structural and stereoisomers |
| Analysis Time (per sample) | 20-30 minutes | 15-25 minutes | 5-15 minutes (when coupled with LC) | 10-60 minutes (for 1D and 2D) |
| Relative Precision (RSD%) | < 1.0% | < 1.5% | Higher variability for quantification without internal standards | ~1-2% for quantitative NMR (qNMR) |
| Throughput | High (with autosampler) | Moderate | High (when coupled with fast LC) | Low to Moderate |
| Cost per Sample | Low to Moderate | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate and reliable purity analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides, separating molecules based on their hydrophobicity.[1][2]
Objective: To determine the purity of this compound by separating it from synthetic impurities.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: 5-30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV at 214 nm (for the peptide bond).[4]
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.[1]
Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to RP-HPLC, separating molecules based on their charge-to-size ratio in an electric field.[3][5] This is particularly useful for identifying impurities that may co-elute with the main peak in HPLC.[6]
Objective: To provide an orthogonal assessment of this compound purity.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).[3]
-
Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 2.5.[7]
-
Voltage: 20 kV.[3]
-
Temperature: 25°C.[3]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[3]
-
Detection: UV at 200 nm.[7]
Sample Preparation:
-
Dissolve the this compound sample in water or BGE at a concentration of 1 mg/mL.[3]
-
Filter the sample through a 0.22 µm filter.
Data Analysis:
-
The purity is calculated from the corrected peak area of the main peak as a percentage of the total corrected peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity information and molecular weight confirmation of the peptide and its impurities.[1]
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole).
LC Conditions:
-
Same as the RP-HPLC protocol described above.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
Data Analysis:
-
The mass spectrum of the main chromatographic peak should correspond to the theoretical molecular weight of this compound.
-
Masses of minor peaks can be used to identify potential impurities, such as truncated or modified sequences.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation and confirmation of this compound.[9] It can also be used for quantitative analysis (qNMR) against a certified internal standard.
Objective: To confirm the primary structure of this compound and identify any structural isomers or major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher).
Experimental Parameters:
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of Deuterium Oxide (D₂O).[9]
-
1D ¹H NMR:
-
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the glycine and lysine residues.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm the peptide bond and sequence.[9]
-
Data Analysis:
-
The chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra should be consistent with the known structure of this compound.
-
Integration of signals in the ¹H NMR spectrum can be used to assess purity relative to a known standard.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"comparative study of Glycyllysine as a substrate for different proteases"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide Glycyllysine (Gly-Lys) as a substrate for three common proteases: Trypsin, Chymotrypsin, and Elastase. Understanding the specificity and kinetics of these enzymes with a simple dipeptide substrate is crucial for developing specific protease assays, designing enzyme inhibitors, and elucidating the fundamental mechanisms of proteolytic activity. This document summarizes available quantitative data, provides detailed experimental protocols for assessing protease activity, and visualizes key concepts.
Performance Comparison of Proteases with this compound
Direct comparative kinetic data for the hydrolysis of the simple dipeptide this compound by trypsin, chymotrypsin, and elastase is limited in publicly available literature. However, studies on closely related substrates, particularly for trypsin, and the known specificities of these proteases allow for a comparative assessment.
| Protease | Substrate Specificity | Expected Activity with this compound | Kinetic Parameters (for related substrate) | Catalytic Efficiency (kcat/Km) (for related substrate) |
| Trypsin | Cleaves peptide bonds C-terminal to Lysine (Lys) and Arginine (Arg) residues.[1] | High. this compound presents a Lysine residue at the P1 position, which is the primary recognition site for trypsin. | For N-acetyl-glycyl-L-lysine methyl ester with β-trypsin: Km: 0.13 mM kcat: 19.1 s⁻¹[2] | 146.9 mM⁻¹s⁻¹[2] |
| Chymotrypsin | Primarily cleaves C-terminal to large hydrophobic and aromatic amino acids (e.g., Phenylalanine, Tryptophan, Tyrosine).[3][4] It exhibits secondary specificity for other residues, including Glycine.[3] | Low to Moderate. While not a primary substrate, chymotrypsin's secondary specificity for Glycine at the P2 position might allow for some level of hydrolysis. | Not available for this compound. | Not available for this compound. |
| Elastase | Cleaves C-terminal to small, neutral amino acids (e.g., Alanine, Valine, Serine).[5][6] | Very Low to Negligible. Neither Glycine nor Lysine are preferred residues at the cleavage site for elastase.[7][8] | Not available for this compound. | Not available for this compound. |
Note: The kinetic parameters for trypsin are based on the substrate N-acetyl-glycyl-L-lysine methyl ester, which is a close derivative of this compound.[2] The addition of the N-acetyl group and the methyl ester can influence the binding and catalytic rates. The study on this substrate demonstrated that extending the aminoacyl group of N-acetyl-L-lysine methyl ester with a glycine residue leads to a significantly enhanced deacylation rate constant for both α and β-trypsin.[2] This suggests that the Glycine residue in this compound likely contributes favorably to its interaction with trypsin.
Experimental Protocols
This section details generalized protocols for conducting protease activity assays using a substrate like this compound. These protocols can be adapted for colorimetric or fluorometric detection methods.
General Protease Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the increase in absorbance resulting from the cleavage of a chromogenic substrate. For this compound, a derivatized version with a p-nitroanilide (pNA) group attached to the Lysine carboxyl group (Gly-Lys-pNA) can be used. Cleavage releases p-nitroaniline, which can be detected spectrophotometrically.
Materials:
-
Protease of interest (e.g., Trypsin, Chymotrypsin, Elastase)
-
Glycyl-L-lysine-p-nitroanilide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Stop Solution (e.g., 30% acetic acid)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dissolve the protease in cold assay buffer to the desired stock concentration.
-
Dissolve the Gly-Lys-pNA substrate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with assay buffer to the final working concentrations.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the protease solution to the sample wells. For a negative control, add 25 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the Gly-Lys-pNA substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the same temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the negative control (background hydrolysis) from the sample rates.
-
Protease activity can be quantified using a standard curve of p-nitroaniline.
-
Determination of Kinetic Parameters (Km and kcat)
To determine the Michaelis-Menten constants (Km and kcat), the assay is performed with varying substrate concentrations while keeping the enzyme concentration constant.
Procedure:
-
Follow the general assay protocol described above.
-
Use a range of final substrate (Gly-Lys-pNA) concentrations (e.g., 0.1x to 10x the expected Km).
-
Ensure the enzyme concentration is low enough to maintain initial velocity conditions (i.e., less than 10% of the substrate is consumed during the measurement period).
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.
Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the basic principle of a protease cleaving the peptide bond in this compound.
Caption: Enzymatic cleavage of the dipeptide this compound by a protease.
Experimental Workflow for Protease Assay
This diagram outlines the general steps involved in a typical protease activity assay.
Caption: General workflow for a protease activity assay.
References
- 1. Unexpected Trypsin Cleavage at Ubiquitinated Lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymotrypsin [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specificity of the S1 and S2 subsites of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Characterization of the S'-subsite specificity of porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyllysine: A Comparative Analysis of the Dipeptide and its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptide Glycyllysine (Gly-Lys) with its constituent amino acids, glycine and L-lysine. While direct experimental data on the biological activities of intact this compound is limited, this document synthesizes available information on its transport, metabolism, and the well-documented roles of its components to offer a cross-validation of its potential experimental outcomes.
Executive Summary
This compound is a dipeptide composed of glycine and L-lysine.[1] Its biological significance is intrinsically linked to the activities of its constituent amino acids, as dipeptides are often hydrolyzed into their components in vivo. However, the transport and stability of the dipeptide form can differ significantly from free amino acids, potentially offering unique pharmacokinetic and pharmacodynamic properties. Research on related dipeptides suggests that the peptide bond can confer novel biological activities not observed with a simple mixture of the constituent amino acids.[2] This guide explores these differences to inform experimental design and data interpretation in drug development and cellular biology.
Data Presentation: Comparative Analysis
The primary distinction between this compound and its constituent amino acids lies in their mechanism of cellular uptake and potential for intact biological activity prior to hydrolysis.
Table 1: Comparison of Cellular Uptake Mechanisms
| Feature | This compound | L-Lysine | Glycine |
| Primary Transporter | Peptide Transporter 1 (PepT1/SLC15A1)[1][3] | Cationic Amino Acid Transporters (CAT1/SLC7A1, CAT2/SLC7A2)[3] | Glycine Transporters (GlyT1/SLC6A9, GlyT2/SLC6A5)[4] |
| Transport Mechanism | Proton-coupled co-transport[1] | Facilitated diffusion (potential-dependent) | Sodium and chloride-dependent co-transport[4] |
| Affinity (Km) | Low (mM range)[1] | High (µM to low mM range)[5] | High (µM range) |
| Capacity (Vmax) | High[1] | Low[5] | High[4] |
| Substrate Specificity | Broad (di- and tripeptides)[6] | Specific for cationic amino acids | Specific for glycine and related amino acids |
Table 2: Comparison of Known Biological Activities of Constituent Amino Acids and Postulated Effects of this compound
| Biological Activity | L-Lysine | Glycine | This compound (Postulated) |
| Role in Protein Metabolism | Essential building block for protein synthesis; precursor for carnitine synthesis. | Precursor for proteins, glutathione, purines, and heme. | Provides both glycine and lysine upon hydrolysis, supporting protein synthesis and other metabolic pathways. |
| Neurological Effects | May have anxiolytic effects through serotonin receptor modulation. | Inhibitory neurotransmitter in the central nervous system; co-agonist at NMDA receptors.[7] | Effects would depend on the extent of hydrolysis and the ability of the intact dipeptide to cross the blood-brain barrier. |
| Anti-inflammatory and Immunomodulatory Effects | Limited direct evidence, but involved in immune cell function. | Demonstrates anti-inflammatory, immunomodulatory, and cytoprotective properties.[8] | May exhibit anti-inflammatory effects, primarily attributable to the glycine component post-hydrolysis. |
| Effects on Cellular Stress | Protects against high glucose-induced damage and endoplasmic reticulum stress.[9] | Protects against oxidative stress and ischemic injury. | Could offer combined protection against glucotoxicity and oxidative stress. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following outlines a general methodology for a comparative in vitro study of its biological effects versus its constituent amino acids.
Objective: To compare the cytoprotective effects of this compound with an equimolar mixture of glycine and L-lysine against oxidative stress in a cell culture model.
Cell Line: A relevant cell line, such as human intestinal Caco-2 cells or a neuronal cell line, depending on the research question.
Materials:
-
This compound
-
L-lysine hydrochloride
-
Glycine
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or other oxidizing agent
-
MTT or other viability assay kit
-
Assay kits for reactive oxygen species (ROS) and glutathione (GSH) levels
Protocol:
-
Cell Culture: Culture cells to 80% confluency in 96-well plates.
-
Treatment: Pre-incubate cells with varying concentrations of this compound, an equimolar mixture of glycine and L-lysine, glycine alone, and L-lysine alone for a specified period (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Introduce an oxidizing agent like H₂O₂ at a predetermined cytotoxic concentration to all wells except for the negative control.
-
Viability Assay: After the stress induction period, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
ROS and GSH Measurement: In parallel experiments, measure intracellular ROS and GSH levels using appropriate fluorescent probes and a plate reader or flow cytometer.
Data Analysis: Compare the effects of this compound to the amino acid mixture and individual amino acids on cell viability, ROS production, and GSH levels. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
Mandatory Visualization
The diagrams below illustrate the distinct pathways of cellular uptake and the potential subsequent signaling events for this compound compared to its constituent amino acids.
Caption: Cellular uptake pathways for this compound and its constituent amino acids.
Caption: Potential downstream signaling effects of this compound's metabolic products.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Step-by-Step Guide to the Proper Disposal of Glycyllysine
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending to the responsible disposal of all laboratory reagents. Glycyllysine, a dipeptide composed of glycine and lysine, is a fundamental component in various research applications. While not classified as a hazardous substance, its disposal requires meticulous procedures to ensure a safe laboratory environment and compliance with all relevant regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, general guidelines for the disposal of non-hazardous biochemicals, such as amino acids, should be followed.[1] Always prioritize the protocols established by your institution's Environmental Health and Safety (EHS) department.
Standard laboratory personal protective equipment (PPE) must be worn when handling this compound in any form. This includes:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling should be conducted in a well-ventilated area to minimize potential exposure.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or liquid) and whether it has been contaminated with hazardous substances.
Disposal of Solid this compound Waste
-
Waste Segregation : Ensure that the solid this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous.[1]
-
Containment : Place the uncontaminated solid this compound waste into a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound".[3]
-
Contaminated Materials : Any materials contaminated with this compound, such as weigh boats, gloves, and wipes, should also be placed in the designated solid waste container.[4]
-
Final Disposal : Dispose of the sealed container in the designated non-hazardous laboratory trash, in accordance with your institution's policies.
Disposal of Aqueous this compound Solutions
-
Institutional Approval : Before any drain disposal, obtain explicit approval from your institution's EHS department for the disposal of non-hazardous, water-soluble biochemicals.[1] Many institutions prohibit the drain disposal of all chemicals as a precautionary measure.[5]
-
Evaluation : Confirm that the aqueous solution contains only this compound and water, with no hazardous solvents or other regulated chemicals.
-
Neutralization : If the solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0 before proceeding.[3]
-
Dilution : If drain disposal is approved, dilute the this compound solution with a significant amount of water (a general guideline is at least 20 parts water to 1 part solution).[1]
-
Drain Disposal : Slowly pour the diluted solution down the laboratory sink drain with a continuous flow of cold water.[1]
-
Log Entry : If required by your institution, record the disposal in a laboratory waste log.[1]
-
Hazardous Liquid Waste : If the this compound is dissolved in a hazardous solvent or mixed with other hazardous chemicals, it must be collected as hazardous waste. Collect the solution in a designated, sealed, and clearly labeled hazardous waste container for pickup by your institution's EHS department.[4]
Spill Management
In the event of a this compound spill:
-
Restrict access to the spill area.
-
For small spills, absorb the material with an inert substance like vermiculite or sand.[2]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as chemical waste.[2][4]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]
Quantitative Data for Disposal Considerations
| Parameter | Guideline / Information | Source Analogy |
| Hazard Classification | Not classified as a hazardous substance. | General Amino Acid SDS[1][6] |
| Physical State | Solid | N/A |
| Solubility | Water Soluble | Similar Dipeptides[7] |
| pH of Aqueous Solution | Neutralize to pH 6.0-8.0 before drain disposal (if approved). | Peptides[3] |
| Primary Disposal Route | Non-hazardous solid waste or drain disposal (with EHS approval). | Biochemicals[1] |
| Contaminated Labware | Dispose of as solid chemical waste. | General Lab Chemicals[2][4] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. The recommended procedure is to manage it as non-hazardous solid or liquid waste, as detailed above, or as hazardous waste if contaminated. For definitive guidance, always consult your institution's EHS department.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Glycyllysine
For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Glycyllysine, a dipeptide of glycine and lysine. Adherence to these procedural steps will minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. Although not classified as a hazardous substance, standard laboratory practice dictates minimizing direct contact with any chemical.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Protects against splashes and airborne dust particles. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Nitrile rubber gloves | Prevents direct skin contact. While specific breakthrough times for this compound are not readily available, nitrile gloves are commonly recommended for handling similar non-hazardous chemicals in a laboratory setting.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary to prevent inhalation.[1] |
Understanding Glove Permeation Data
While specific permeation data for this compound is not available, it is crucial to understand the metrics used to evaluate glove resistance to chemicals. This knowledge allows for informed decisions when handling other laboratory reagents.
| Rating | Permeation Breakthrough Time (Minutes) | Description |
| Excellent | 60 - 480 | The glove provides an adequate barrier for most applications. |
| Good | 10 - 59 | The glove provides an adequate barrier for most applications. |
| Poor | 1 - 9 | The results require additional consideration to determine suitability for use. |
| Not Recommended | < 1 | Not recommended for use. |
Source: Adapted from general chemical resistance guides for nitrile gloves.
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the compound's integrity.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption.[1]
2. Handling and Preparation:
-
Engineering Controls: Work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for dust generation.
-
Hygiene Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
3. Spill Management:
-
Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material.
-
Ventilation: Ensure adequate ventilation during cleanup.
4. Disposal Plan:
-
Waste Characterization: Unused this compound is generally considered non-hazardous chemical waste. However, always consult local, state, and federal regulations.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.
-
Disposal Route: Dispose of the waste in accordance with all applicable environmental control regulations. Do not dispose of it down the drain unless permitted by local wastewater treatment regulations.[1]
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
